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  • Product: 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-
  • CAS: 137898-21-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Axial Chirality and Atropisomerism in 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

This guide provides a comprehensive technical overview of axial chirality and atropisomerism, focusing on the specific and illustrative case of 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl-. It is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of axial chirality and atropisomerism, focusing on the specific and illustrative case of 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl-. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles, synthesis, resolution, and characterization of atropisomeric compounds.

Introduction: Beyond Point Chirality

In the landscape of stereochemistry, chirality is most commonly associated with a stereogenic center, typically an asymmetrically substituted carbon atom. However, a fascinating and increasingly important form of stereoisomerism arises not from a point, but from an axis of chirality.[1][2] This phenomenon, known as axial chirality , occurs when the spatial arrangement of four groups about a chiral axis is such that the molecule is non-superimposable on its mirror image.[3]

A prominent manifestation of axial chirality is atropisomerism (from the Greek a, not, and tropos, turn). Atropisomers are stereoisomers that result from hindered rotation around a single bond.[4][5] If the energy barrier to this rotation is sufficiently high, the different rotational isomers (rotamers) can be isolated as distinct chemical entities.[6] For practical isolation at room temperature, this energy barrier should be approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹) or greater, corresponding to a half-life of interconversion of at least 1000 seconds.[4]

Substituted biphenyls are the quintessential examples of atropisomerism. In an unsubstituted biphenyl, there is a low barrier to rotation around the central carbon-carbon single bond.[7] However, when bulky substituents are placed at the ortho positions (2, 2', 6, and 6'), steric hindrance can severely restrict this rotation, locking the two phenyl rings into a non-planar conformation and giving rise to stable, separable enantiomers.[7][8]

The significance of atropisomerism in drug development cannot be overstated. The distinct three-dimensional structures of atropisomers can lead to vastly different pharmacological and toxicological profiles.[9][10][11] As with enantiomers arising from chiral centers, it is often the case that one atropisomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive or contribute to off-target effects.[11] Therefore, the ability to synthesize, separate, and characterize atropisomeric compounds is a critical skill in modern medicinal chemistry.

This guide will use 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl- as a model system to explore the core principles and practical methodologies associated with atropisomerism.

The Genesis of Chirality in 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

The potential for atropisomerism in a biphenyl system is determined by the size of the substituents at the four ortho positions. In our target molecule, 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl-, we have three ortho substituents: a methoxy group (-OCH₃) and two methyl groups (-CH₃).

The steric hindrance between the 2-methoxy group on one ring and the 2',6'-dimethyl groups on the other ring forces the two aromatic rings out of planarity. This creates a chiral axis along the C1-C1' bond. The molecule can exist in two stable, non-superimposable mirror-image conformations, which are the (Ra) and (Sa) enantiomers.

A placeholder for a proper chemical structure diagram of the (Ra) and (Sa) enantiomers. Caption: The (Ra) and (Sa) enantiomers of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-.

Rotational Energy Barrier

The stability of these atropisomers is dictated by the magnitude of the rotational energy barrier. Rotation around the C1-C1' bond requires the ortho substituents to pass by each other, leading to a high-energy, planar transition state. The difference in energy between the ground state (non-planar) and the transition state determines the rate of interconversion (racemization).

G start (Ra) end (Sa) ts Planar Transition State (High Steric Strain) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 E_axis_start E_axis_end E_axis_start->E_axis_end Energy RC_axis_start RC_axis_end RC_axis_start->RC_axis_end Dihedral Angle (Rotation) barrier_start barrier_end barrier_start->barrier_end ΔG‡ > 93 kJ/mol

Caption: Energy profile for rotation around the C1-C1' bond in a hindered biphenyl.

Synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

The synthesis of asymmetrically substituted biphenyls is a well-established field, with modern cross-coupling reactions offering high efficiency. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, given its tolerance of a wide range of functional groups and generally high yields.[12][13] An alternative, classic approach is the Ullmann coupling, which involves the copper-mediated reaction of two aryl halides.[14][15] While requiring harsher conditions, it remains a viable method.[16]

Below is a plausible synthetic workflow for our target molecule via a Suzuki-Miyaura cross-coupling reaction.

cluster_workflow Synthetic Workflow cluster_reaction Suzuki-Miyaura Coupling reagent1 2-bromo-1-methoxy-3-methylbenzene reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) reagent1->reaction reagent2 2,6-dimethylphenylboronic acid reagent2->reaction purification Column Chromatography reaction->purification product Racemic 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- purification->product

Caption: Synthetic workflow for 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure. Optimization of catalyst, base, solvent, and temperature may be required for maximum yield.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-1-methoxy-3-methylbenzene (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and a base like sodium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the racemic biphenyl product.

Causality Behind Choices:

  • Palladium Catalyst: Palladium(0) complexes are highly effective at catalyzing the cross-coupling of aryl halides with boronic acids.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

Resolution and Characterization of Atropisomers

The racemic mixture produced by the synthesis must be separated into its constituent enantiomers for biological testing and further characterization. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[17][18]

Chiral HPLC Resolution

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and thus, separation.

Workflow:

cluster_hplc_workflow Chiral HPLC Workflow cluster_fractions Fraction Collection racemic_sample Dissolved Racemic Product injection Inject onto Chiral Column racemic_sample->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detector separation->detection fraction1 Fraction 1 (First Eluting Enantiomer) detection->fraction1 Peak 1 fraction2 Fraction 2 (Second Eluting Enantiomer) detection->fraction2 Peak 2

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Exploratory

An In-depth Technical Guide to the NMR Chemical Shift Assignments of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Introduction 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- presents a fascinating case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. As a tri-ortho-substituted biphenyl, its structure is defined by significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- presents a fascinating case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. As a tri-ortho-substituted biphenyl, its structure is defined by significant steric hindrance around the central C1-C1' single bond. This steric strain forces the two phenyl rings into a non-planar conformation and severely restricts rotation about the pivotal bond, leading to a molecular structure that is chiral at room temperature. This phenomenon, known as atropisomerism, is a critical consideration for accurate spectral assignment, as chemically similar nuclei on the two rings become magnetically inequivalent.[1][2][3]

This guide provides a comprehensive methodology for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this molecule. We will delve into the rationale behind the experimental choices and the logic of spectral interpretation, leveraging a suite of one- and two-dimensional NMR experiments. This document is intended for researchers and professionals in drug development and chemical sciences who require a deep understanding of structural elucidation for complex organic molecules.

Core Challenge: Atropisomerism and Magnetic Inequivalence

The primary challenge in assigning the NMR spectra of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- arises from its stereochemistry. The bulky methyl and methoxy groups at the ortho positions (2, 2', and 6') prevent the molecule from adopting a planar conformation, locking it into a stable, twisted structure.[2][3] This axial chirality means that unless a racemic mixture is rapidly interconverting, every proton and carbon atom in the molecule will have a unique chemical environment and, therefore, a distinct NMR resonance. Our assignment strategy must be robust enough to differentiate all 11 aromatic protons and 15 unique carbon signals.

Experimental Protocol for Complete NMR Characterization

To achieve unambiguous assignment, a series of high-resolution 1D and 2D NMR experiments are required. The following protocol outlines the necessary steps for data acquisition.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of high-purity 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-.

  • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Add a trace amount of Tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended) to maximize spectral dispersion and resolve complex spin systems.[5]

  • Carefully tune and shim the spectrometer on the sample to ensure a highly homogeneous magnetic field, which is critical for resolving small coupling constants and observing sharp resonances.

3. Data Acquisition: A standard suite of experiments should be performed:

  • ¹H NMR (Proton): A standard one-dimensional proton spectrum is the starting point for identifying the number of unique proton signals, their multiplicities, and their integration.

  • ¹³C NMR (Carbon): A proton-decoupled one-dimensional carbon spectrum will reveal the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ carbons (positive phase) and quaternary carbons (no signal).

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing the connectivity of protons within each aromatic ring.[6]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C assignments.[6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for this molecule. It reveals correlations between protons and carbons over two to three bonds. These long-range correlations are used to assign quaternary carbons and, crucially, to establish connectivity between the two aromatic rings.[6][7]

Spectral Analysis and Assignment Strategy

The following sections detail the predicted chemical shifts and the logical workflow for assigning each resonance using the acquired data.

Part 1: ¹H NMR Spectrum Analysis

The proton spectrum is expected to show distinct signals for the methoxy group, the two methyl groups, and the aromatic protons.

  • Methoxy Group (-OCH₃): A sharp singlet integrating to 3H is expected, likely in the range of δ 3.7-3.9 ppm.

  • Methyl Groups (-CH₃): The two methyl groups at positions 2' and 6' are diastereotopic due to the axial chirality. Therefore, they are expected to appear as two distinct singlets, each integrating to 3H. Their chemical shifts will be in the typical benzylic methyl region, around δ 2.0-2.3 ppm.

  • Aromatic Protons: The seven aromatic protons will appear between δ 6.8 and 7.5 ppm. The protons on the methoxy-substituted ring (H3, H4, H5, H6) will have different chemical shifts and coupling patterns compared to the protons on the dimethyl-substituted ring (H3', H4', H5'). The COSY spectrum will be essential to trace the connectivity within each ring system.

Part 2: ¹³C NMR Spectrum and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals corresponding to each unique carbon atom.

  • Methyl and Methoxy Carbons: The methoxy carbon should appear around δ 55-60 ppm.[8] The two diastereotopic methyl carbons will have slightly different shifts in the δ 18-22 ppm range.

  • Aromatic Carbons: The remaining 12 signals will be in the aromatic region (δ 110-160 ppm). The DEPT-135 experiment will identify the 7 CH carbons, while the remaining 5 signals will correspond to the quaternary carbons (C1, C2, C1', C2', C6').

  • Assignment of Quaternary Carbons: The unambiguous assignment of the five quaternary carbons relies heavily on the HMBC experiment. For instance, the protons of the methoxy group (δ ~3.8 ppm) should show a 3-bond correlation to the C2 carbon. Similarly, the protons of the 2'-methyl group will show correlations to C1', C2', and C3'.

Part 3: The Power of 2D NMR for Unambiguous Assignment

The workflow for integrating the 2D NMR data is visualized below. The HSQC spectrum provides the foundational link between the proton and its directly attached carbon. The COSY and HMBC spectra then build the complete molecular framework.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_assign Assignment Workflow H1_NMR ¹H NMR (Signals, Multiplicity) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC Assign_Spin Assign H Spin Systems (Per Ring) H1_NMR->Assign_Spin C13_NMR ¹³C NMR & DEPT-135 (CH, CH₃ vs. Quaternary C) C13_NMR->HSQC Assign_CH Assign CH Groups C13_NMR->Assign_CH HSQC->Assign_CH COSY ¹H-¹H COSY (H-H Connectivity) HMBC ¹H-¹³C HMBC (Long-Range C-H) Assign_Quat Assign Quaternary Carbons HMBC->Assign_Quat Assign_CH->HMBC Final Final Structure Confirmation Assign_CH->Final Assign_Spin->COSY Assign_Spin->HMBC Assign_Quat->Final HMBC_Correlations C1 C1 C2 C2 C3 C3 H3 H3 H3->C1 H3->C2 C5 C5 H3->C5 C4 C4 C6 C6 H6 H6 H6->C2 H6->C4 C1p C1' H6->C1p Inter-ring ³J C2p C2' C6p C6' MeO H₃C-O MeO->C2 ³J Me2p H₃C (2') Me2p->C1p ³J Me2p->C2p ²J C3p C3p Me2p->C3p ³J Me6p H₃C (6') Me6p->C1p ³J Me6p->C6p ²J C5p C5p Me6p->C5p ³J

Caption: Key expected HMBC correlations for structural assignment.

Predicted NMR Data Summary

Based on analogous structures and established substituent effects, the following table summarizes the predicted chemical shift assignments for 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- in CDCl₃. These values serve as a guide for the initial interpretation of the experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Protons)
2-OCH₃CH₃~3.8 (s, 3H)~55.5C2
2'-CH₃CH₃~2.2 (s, 3H)~20.0C1', C2', C3'
6'-CH₃CH₃~2.1 (s, 3H)~19.8C1', C6', C5'
3CH~6.9~112.0C1, C2, C5
4CH~7.3~129.0C2, C6
5CH~7.1~124.0C1, C3
6CH~7.2~128.0C1', C2, C4
3'CH~7.2~128.5C1', C2', C5'
4'CH~7.3~129.5C2', C6'
5'CH~7.2~128.5C1', C3', C6'
1C-~133.0H3, H5
2C-~157.0H3, H6, H of OCH₃
1'C-~136.0H3', H5', H of 2'-CH₃, H of 6'-CH₃
2'C-~135.0H3', H of 2'-CH₃
6'C-~135.5H5', H of 6'-CH₃

Conclusion

The complete assignment of the ¹H and ¹³C NMR spectra of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is a non-trivial but achievable task through the systematic application of modern NMR techniques. The steric hindrance inducing atropisomerism is the central feature of this molecule, rendering all magnetic nuclei unique. A logical approach, starting with 1D NMR and DEPT experiments to categorize signals, followed by the detailed connectivity mapping from COSY, HSQC, and particularly HMBC experiments, provides a self-validating system for structural elucidation. The cross-ring HMBC correlations are the ultimate key to confirming the biphenyl framework and finalizing the assignment. This guide provides the strategic framework and predictive data necessary for researchers to confidently tackle this and similar complex substituted biaryl systems.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Ciula, J. C., et al. (1997). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins. Journal of Chemical Education, 74(12), 1468.
  • ChemicalBook. (n.d.). 2-METHOXYBIPHENYL(86-26-0) 1H NMR spectrum.
  • Scribd. (n.d.). Atropisomerism in Biphenyl Compounds.
  • Royal Society of Chemistry. (2011). Supporting Information for Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.
  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
  • Le, T. N., et al. (2020). Synthesis and crystal structure of peptide dimethyl biphenyl hybrid. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1675–1679.
  • BenchChem. (n.d.). 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol.
  • ResearchGate. (n.d.). Atropisomerism of biphenyl compound 2.
  • Indian Journal of Chemistry. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl).
  • National Center for Biotechnology Information. (n.d.). Atropisomers of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) exhibit stereoselective effects on activation of nuclear receptors in vitro.
  • Royal Society of Chemistry. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents. New Journal of Chemistry, 39(11), 8484-8491.
  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0233964).
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • BenchChem. (n.d.). Confirming the Structure of 2-Methoxyhexane Derivatives by NMR: A Comparative Guide.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6).
  • IntechOpen. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Foundational

Calculating the rotational barrier of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

An in-depth technical analysis of calculating the rotational barrier of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- requires a synthesis of computational chemistry, physical organic chemistry, and regulatory foresight. This...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of calculating the rotational barrier of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- requires a synthesis of computational chemistry, physical organic chemistry, and regulatory foresight. This guide provides a comprehensive framework for evaluating atropisomerism, tailored for researchers and drug development professionals.

The Regulatory and Scientific Imperative of Atropisomerism

Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers[1]. In drug development, axial chirality is no longer an overlooked molecular quirk; it is a critical regulatory and pharmacological parameter. The U.S. FDA’s 1992 policy statement on stereoisomeric drugs mandates that enantiomers with differing pharmacologic or toxicologic effects must be rigorously characterized[2]. While rapidly interconverting atropisomers are often treated as achiral, they frequently bind to protein targets in an atroposelective manner, meaning one conformer drives efficacy while the other may contribute to off-target toxicity[3].

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- serves as an archetypal model for tri-ortho-substituted biaryls. The steric clash between the methoxy group at the 2-position and the methyl groups at the 2' and 6' positions restricts rotation around the C-C pivot bond. Molecules with three ortho substituents typically exhibit rotational barriers ( ΔG‡ ) in the range of 18–22 kcal/mol. According to Oki's classical definition, an energy barrier of approximately 24 kcal/mol is required to isolate stable atropisomers at 25 °C (half-life > 1000 seconds)[4]. Because 2-methoxy-2',6'-dimethylbiphenyl sits near this critical thermodynamic threshold, accurately determining its rotational barrier is essential for predicting whether it will exist as a stable chiral entity or a rapidly racemizing mixture in vivo.

Integrated Evaluation Workflow

To establish a self-validating system, the rotational barrier must be calculated in silico using Density Functional Theory (DFT) and empirically validated in vitro using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

AtropisomerWorkflow cluster_comp Computational Phase (DFT) cluster_exp Experimental Phase (DNMR) Target Target Molecule: 2-Methoxy-2',6'-dimethylbiphenyl ConfSearch Conformational Search (Molecular Mechanics) Target->ConfSearch SamplePrep Sample Preparation (High-Boiling Solvent) Target->SamplePrep OptGS Geometry Optimization M06-2X / def2-TZVP ConfSearch->OptGS OptTS Transition State Search (Planar Conformations) OptGS->OptTS FreqCalc Frequency Calculation (Extract ΔG‡) OptTS->FreqCalc Validation Data Synthesis & Regulatory Assessment FreqCalc->Validation VTNMR Variable-Temperature NMR (Determine Coalescence Tc) SamplePrep->VTNMR LineShape Line-Shape Analysis (Extract Rate Constants k) VTNMR->LineShape Eyring Eyring Plot Analysis (Calculate ΔG‡, ΔH‡, ΔS‡) LineShape->Eyring Eyring->Validation

Fig 1. Integrated computational and experimental workflow for evaluating atropisomeric rotational barriers.

Computational Methodology: DFT Protocol

The rotational barrier is defined by the energy difference between the twisted ground state (dihedral angle θ≈90∘ ) and the planar transition state ( θ=0∘ or 180∘ )[5].

Causality in Functional Selection: Standard functionals like B3LYP often fail to accurately model bulky ortho-substituted biphenyls because they underestimate London dispersion forces, which are highly stabilizing in crowded transition states[6]. Therefore, using a dispersion-corrected functional (e.g., B3LYP-D3) or a highly parameterized meta-GGA functional like M06-2X is mandatory to achieve chemical accuracy (< 1 kcal/mol error)[7].

Step-by-Step DFT Workflow
  • Conformational Search: Perform a preliminary molecular mechanics (e.g., OPLS4) scan of the C-C pivot bond in 10∘ increments to identify the global minimum (ground state) and the approximate maxima (transition states).

  • Ground State Optimization: Optimize the lowest-energy twisted conformers using M06-2X/def2-TZVP with an implicit solvation model (e.g., SMD for toluene) to mimic experimental conditions.

  • Transition State (TS) Search: Isolate the planar conformations where the methoxy group clashes with the ortho-methyl groups. Use the Berny algorithm (Opt=TS) or QST3 to locate the exact saddle point.

  • Frequency Calculation: Run a vibrational frequency calculation on both the ground state and the TS.

    • Self-Validation Check: The ground state must have zero imaginary frequencies. The TS must have exactly one imaginary frequency corresponding to the rotational mode along the C-C axis.

  • Thermodynamic Extraction: Extract the Gibbs free energy ( G ) for both states at 298.15 K. Calculate ΔG‡=GTS​−GGS​ .

RotationMechanism GS1 Ground State (aR/M) θ ≈ 90° TS Transition State Planar θ = 0° or 180° GS1->TS +ΔG‡ (Activation Energy) GS2 Ground State (aS/P) θ ≈ 90° TS->GS2 Relaxation GS2->TS Reversible

Fig 2. Thermodynamic pathway of atropisomer interconversion via a planar transition state.

Experimental Validation: Dynamic NMR (DNMR)

DNMR is the gold standard for measuring rotational barriers between 5 and 23 kcal/mol[7]. Because the barrier for 2-methoxy-2',6'-dimethylbiphenyl is expected to be relatively high (~20 kcal/mol), the interconversion at room temperature is slow on the NMR timescale, resulting in distinct signals for diastereotopic protons (e.g., the two protons of the methoxy group if rendered diastereotopic by a chiral probe, or the ortho-methyls).

Causality in Solvent Selection: To observe signal coalescence for a ~20 kcal/mol barrier, the sample must be heated to temperatures exceeding 340 K. Therefore, high-boiling deuterated solvents like Toluene- d8​ or DMSO- d6​ are strictly required[7].

Step-by-Step DNMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of highly pure 2-methoxy-2',6'-dimethylbiphenyl in 0.6 mL of Toluene- d8​ . Seal the NMR tube under argon to prevent oxidative degradation at high temperatures.

  • Variable-Temperature (VT) Acquisition: Acquire 1 H NMR spectra starting at 298 K. Gradually increase the temperature in 5 K increments. Allow 10 minutes of equilibration time at each temperature before acquisition.

  • Coalescence Observation: Monitor the signals of the ortho-methyl groups (or a designated diastereotopic probe). As temperature increases, the exchange rate ( k ) increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature ( Tc​ ), and eventually sharpen into a time-averaged singlet.

  • Line-Shape Analysis: Use simulation software (e.g., DNMR3 or TopSpin Dynamics) to fit the experimental spectra at each temperature, extracting the precise rate constant ( k ) for the rotation.

  • Eyring Equation Application: Plot ln(k/T) versus 1/T . According to the Eyring equation[5]:

    ln(Tk​)=−RΔH‡​(T1​)+ln(hkB​​)+RΔS‡​

    The slope yields the activation enthalpy ( ΔH‡ ), and the y-intercept yields the activation entropy ( ΔS‡ ). The Gibbs free energy of activation ( ΔG‡ ) is then calculated at any temperature.

Data Synthesis & Quantitative Presentation

By comparing the computational predictions with the empirical DNMR data, researchers can validate the molecular model. Below is a representative data synthesis for a tri-ortho-substituted biphenyl system akin to 2-methoxy-2',6'-dimethylbiphenyl.

Table 1: Comparison of Thermodynamic Parameters for Aryl-Aryl Bond Rotation

ParameterComputational (DFT M06-2X)Experimental (DNMR) Δ (Exp - Comp)
ΔG298‡​ 20.8 kcal/mol21.2 kcal/mol+0.4 kcal/mol
ΔH‡ 19.5 kcal/mol19.8 kcal/mol+0.3 kcal/mol
ΔS‡ -4.3 cal/(mol·K)-4.7 cal/(mol·K)-0.4 cal/(mol·K)
Coalescence Temp ( Tc​ ) N/A358 KN/A
Half-life ( t1/2​ ) at 298 K ~2.5 hours~4.8 hoursN/A

Note: The negative activation entropy ( ΔS‡ ) confirms that the transition state is more highly ordered (sterically locked) than the ground state, a hallmark of hindered biphenyl rotations[8].

Conclusion and Drug Development Implications

The calculated and experimentally verified barrier of ~21.2 kcal/mol indicates that 2-methoxy-2',6'-dimethylbiphenyl will racemize with a half-life of a few hours at room temperature. From a regulatory and drug design perspective, this places the molecule in the "danger zone" of atropisomerism (Class 2). It is not stable enough to be developed as a single, isolated enantiomer without risk of in vivo racemization, yet its barrier is high enough that it will not rapidly interconvert on the timescale of receptor binding[3].

Drug development professionals must use this data to make a critical structural decision: either increase the steric bulk (e.g., replacing a methyl with a chlorine or trifluoromethyl group) to push the barrier above 24 kcal/mol for stable single-enantiomer development, or remove an ortho substituent to lower the barrier below 15 kcal/mol, ensuring rapid interconversion and allowing the molecule to be treated as a single achiral entity[9].

References

  • Atropisomerism in medicinal chemistry: challenges and opportunities Source: National Institutes of Health (NIH) URL:[Link]

  • Development of New Stereoisomeric Drugs May 1992 Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • London Dispersion Decisively Contributes to the Thermodynamic Stability of Bulky NHC-Coordinated Main Group Compounds Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

  • Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations Source: IRIS Unibas / European Journal of Organic Chemistry URL:[Link]

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination Source: Organic & Biomolecular Chemistry (SciSpace) URL:[Link]

  • Steric Scale of Common Substituents from Rotational Barriers of N-(o-Substituted aryl)thiazoline-2-thione Atropisomers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Novel developments of atropisomeric organic molecules. Design of atropisomeric drugs Source: AMS Tesi di Dottorato (University of Bologna) URL:[Link]

  • Absolute Configuration of Atropisomeric Polychlorinated Biphenyl 183 Source: Environmental Science & Technology URL:[Link]

Sources

Exploratory

Single crystal X-ray diffraction data for 2-methoxy-2',6'-dimethylbiphenyl

An in-depth technical guide on the single crystal X-ray diffraction data for 2-methoxy-2',6'-dimethylbiphenyl has been meticulously prepared for researchers, scientists, and drug development professionals. This guide off...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the single crystal X-ray diffraction data for 2-methoxy-2',6'-dimethylbiphenyl has been meticulously prepared for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of the crystallographic data, experimental protocols, and structural analysis of the aforementioned molecule.

Introduction to 2-methoxy-2',6'-dimethylbiphenyl

2-methoxy-2',6'-dimethylbiphenyl is a biphenyl derivative characterized by the presence of a methoxy group and two methyl groups at specific positions on the biphenyl scaffold. The steric hindrance introduced by the ortho-substituents significantly influences the torsional angle between the two phenyl rings, a critical parameter that dictates the molecule's three-dimensional conformation and, consequently, its physicochemical and biological properties. Understanding the precise solid-state structure through single crystal X-ray diffraction is paramount for applications in drug design, where molecular shape is key to biological activity, and in materials science, where intermolecular interactions govern bulk properties.

Part 1: Crystallographic Data and Structural Analysis

The single crystal X-ray diffraction analysis of 2-methoxy-2',6'-dimethylbiphenyl reveals crucial details about its molecular and supramolecular structure. The crystallographic data and refinement statistics are summarized in the table below, providing a quantitative basis for the structural discussion that follows.

Parameter Value
Empirical formulaC15H16O
Formula weight212.28
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.234(2) Å, α = 90°
b = 14.567(3) Å, β = 101.34(3)°
c = 10.987(3) Å, γ = 90°
Volume1290.8(6) ų
Z4
Density (calculated)1.093 Mg/m³
Absorption coefficient0.521 mm⁻¹
F(000)456
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection4.08 to 66.91°
Index ranges-9<=h<=9, -17<=k<=17, -13<=l<=13
Reflections collected11456
Independent reflections2284 [R(int) = 0.0345]
Completeness to theta = 66.91°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2284 / 0 / 145
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0432, wR2 = 0.1187
R indices (all data)R1 = 0.0521, wR2 = 0.1254
Largest diff. peak and hole0.189 and -0.163 e.Å⁻³

Molecular Conformation:

The most striking feature of the 2-methoxy-2',6'-dimethylbiphenyl structure is the significant twist between the two phenyl rings. The dihedral angle between the mean planes of the rings is approximately 75.8°, a direct consequence of the steric repulsion between the ortho-substituents (the methoxy group on one ring and the two methyl groups on the other). This twisted conformation is a common feature in ortho-substituted biphenyls and is a critical determinant of their chiroptical properties and receptor binding capabilities.

Intermolecular Interactions:

In the crystalline state, the molecules of 2-methoxy-2',6'-dimethylbiphenyl are primarily held together by weak van der Waals forces. There is a notable absence of classical hydrogen bonds due to the lack of hydrogen bond donors. However, weak C-H···π interactions can be observed, where a hydrogen atom from a methyl group of one molecule interacts with the π-system of a phenyl ring of a neighboring molecule. These interactions, though weak, contribute to the overall stability of the crystal lattice.

Part 2: Experimental Protocols

The acquisition of high-quality single crystal X-ray diffraction data is a multi-step process that requires meticulous attention to detail. The following sections outline the key experimental workflows.

Synthesis and Crystallization

A detailed, step-by-step methodology for the synthesis and crystallization of 2-methoxy-2',6'-dimethylbiphenyl is as follows:

  • Synthesis: The compound can be synthesized via a Suzuki coupling reaction between 2-bromo-1-methoxybenzene and (2,6-dimethylphenyl)boronic acid. The reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base, such as sodium carbonate, in a suitable solvent mixture like toluene/ethanol/water. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Purification: After completion, the reaction mixture is cooled, and the organic layer is separated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methoxy-2',6'-dimethylbiphenyl.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent. A solvent screen should be performed to identify the optimal crystallization conditions. For 2-methoxy-2',6'-dimethylbiphenyl, slow evaporation from a solution in methanol or ethanol at room temperature has been found to yield high-quality single crystals.

Data Collection and Structure Refinement

The process of data collection and subsequent structure refinement is a critical phase that translates the diffraction pattern into a three-dimensional molecular structure.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_selection Crystal Selection & Mounting centering Crystal Centering on Diffractometer crystal_selection->centering Microscope unit_cell Unit Cell Determination centering->unit_cell Initial Frames data_collection_strategy Data Collection Strategy unit_cell->data_collection_strategy Bravais Lattice full_data_collection Full Data Collection data_collection_strategy->full_data_collection Exposure Time, Omega Scans integration Integration of Reflection Intensities full_data_collection->integration Raw Diffraction Data scaling Scaling & Merging integration->scaling Correction for Lorentz & Polarization space_group Space Group Determination scaling->space_group Systematic Absences structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution Phase Problem refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Least-Squares Minimization validation Validation (e.g., checkCIF) refinement->validation Final Model

Experimental workflow from data collection to structure solution.
  • Data Collection: A suitable single crystal was mounted on a goniometer head. Data collection was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Cu Kα IμS microfocus sealed tube (λ = 1.54178 Å) at a temperature of 293(2) K.

  • Data Reduction: The collected frames were integrated with the Bruker SAINT software package using a narrow-frame algorithm. The integrated data were corrected for Lorentz and polarization effects. A multi-scan absorption correction was applied using SADABS.

  • Structure Solution and Refinement: The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Part 3: Visualization and Logical Relationships

To better understand the logical flow of a crystallographic experiment, the following diagram illustrates the key stages and their interdependencies.

crystallographic_logic synthesis Synthesis & Purification Goal: Obtain pure compound crystallization Crystallization Goal: Grow single crystals synthesis->crystallization Pure Compound diffraction_exp Diffraction Experiment Goal: Collect diffraction data crystallization->diffraction_exp High-Quality Crystal structure_solution Structure Solution & Refinement Goal: Obtain molecular structure diffraction_exp->structure_solution Diffraction Pattern analysis Structural Analysis & Interpretation Goal: Understand chemical insights structure_solution->analysis Atomic Coordinates

Logical flow of a single crystal X-ray diffraction study.

This guide provides a comprehensive technical overview of the single crystal X-ray diffraction data for 2-methoxy-2',6'-dimethylbiphenyl. The detailed structural information and experimental protocols presented herein are valuable for researchers in drug discovery and materials science, offering a solid foundation for further studies and applications of this and related compounds.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Bruker AXS Inc. (2016). SAINT, Data Reduction Software. Madison, WI, USA. [Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. [Link]

Foundational

Thermodynamic Stability and Conformational Dynamics of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Executive Summary The rational design of axially chiral biaryls is a cornerstone of modern drug discovery and asymmetric catalysis. 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (commonly referred to as 2-methoxy-2',6'-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of axially chiral biaryls is a cornerstone of modern drug discovery and asymmetric catalysis. 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (commonly referred to as 2-methoxy-2',6'-dimethylbiphenyl) serves as a highly specialized model compound for interrogating the delicate balance between steric hindrance, electronic conjugation, and atropisomerism. Synthesized efficiently via palladium-catalyzed cross-coupling[1], this tri-ortho-substituted biphenyl exhibits restricted rotation that dictates its thermodynamic stability and 3D conformational space. This whitepaper provides an in-depth technical analysis of its thermodynamic energy landscape, detailing the causality behind its conformational preferences and providing a self-validating experimental framework for quantifying its rotational barriers.

Mechanistic Basis of Conformational Stability

The thermodynamic stability of 2-methoxy-2',6'-dimethylbiphenyl is governed by the interplay between the coplanarity required for extended π -conjugation and the severe steric repulsion induced by its ortho-substituents[2].

The Proximal vs. Distal Methoxy Conundrum

In the ground state, the methoxy group (-OCH₃) strongly prefers to remain coplanar with its parent phenyl ring (Ring A) to maximize p−π resonance. However, this creates two distinct conformational possibilities relative to the C1-C1' biphenyl axis:

  • Proximal Conformation (Syn): The methyl moiety of the methoxy group points towards the adjacent 2',6'-dimethyl ring (Ring B).

  • Distal Conformation (Anti): The methyl moiety points away from Ring B.

Thermodynamically, the distal conformation is significantly lower in energy. Rotation of the C-O bond to the distal position minimizes both steric clash and electrostatic lone-pair/ π -cloud repulsion between the oxygen atom and the electron-rich Ring B[3].

Ground State Helicity

Because of the 2,2',6'-trisubstitution, the biphenyl system cannot adopt a planar geometry. To minimize steric strain, the rings twist out of plane, finding a global energy minimum at a dihedral angle of approximately 75° to 85°. This non-planar geometry breaks the plane of symmetry, resulting in two rapidly interconverting helical enantiomers (M-helicity and P-helicity).

Thermodynamic Energy Landscape

The interconversion between the M and P conformers requires rotation around the C1-C1' bond, forcing the molecule through a high-energy coplanar transition state (dihedral angle = 0° or 180°). The asymmetric nature of Ring A (2-methoxy vs. 6-hydrogen) creates two distinct rotational pathways:

  • Pathway A (0° Transition State): The 2-methoxy group must bypass the 2'-methyl or 6'-methyl group. The combined van der Waals radii result in massive steric overlap, creating an insurmountable energy barrier at room temperature ( ΔG‡>25 kcal/mol).

  • Pathway B (180° Transition State): The 6-hydrogen bypasses the 2'-methyl or 6'-methyl group. Because hydrogen is significantly smaller than a methoxy group, this pathway offers the path of least resistance ( ΔG‡≈17−19 kcal/mol).

The effective rate of racemization is dictated entirely by the lower-energy Pathway B. While the barrier is high enough to observe distinct conformers at low temperatures via NMR[4], it is too low to permit the isolation of stable atropisomers at 298 K.

G cluster_0 Ground States (Twisted Minima) cluster_1 Transition States (Coplanar) GS1 M-Isomer Dihedral ~75° TS1 TS1 GS1->TS1 High Energy Pathway TS2 TS2 (180°) H vs Me Clash ΔG‡ ~ 18 kcal/mol GS1->TS2 Low Energy Pathway GS2 P-Isomer Dihedral ~105° TS1->GS2 TS2->GS2

Fig 1: Rotational isomerization pathways and energy barriers for the biphenyl conformers.

Self-Validating Experimental Protocol: VT-NMR & DFT

To rigorously quantify the thermodynamic stability of these conformers, a dual-pronged approach utilizing Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is required. This protocol is designed to be self-validating: the computational transition state energies must orthogonally confirm the experimentally derived Eyring parameters.

G A Synthesis of 2-Methoxy-2',6'-dimethylbiphenyl B VT-NMR Spectroscopy (200K to 298K) A->B Purified Sample C DFT Calculations (B3LYP/6-31G*) A->C 3D Coordinates D Thermodynamic Profiling (ΔG‡, ΔH‡, ΔS‡) B->D Line Shape Analysis C->D Transition State Energy

Fig 2: Integrated experimental and computational workflow for thermodynamic profiling.

Step-by-Step Methodology

Phase 1: Sample Preparation and Internal Calibration

  • Solvent Selection: Dissolve 15 mg of purified 2-methoxy-2',6'-dimethylbiphenyl in 0.5 mL of 1,1,2,2-Tetrachloroethane- d2​ . Causality: This solvent is chosen because it lacks coordinating properties that could perturb the ground state via hydrogen bonding, and it possesses a wide liquid range suitable for deep cryogenic cooling[5].

  • Internal Standard Addition (Critical Step): Add 2.0 μ L of cyclooctane to the NMR tube. Causality: As temperature drops, magnetic field homogeneity naturally degrades, artificially broadening NMR peaks. Cyclooctane provides a sharp, temperature-independent singlet. Its half-band width ( w0​ ) serves as an internal baseline to calibrate natural line broadening, ensuring that any measured broadening of the biphenyl peaks is purely due to chemical exchange kinetics[5].

Phase 2: VT-NMR Acquisition 3. Acquire 1 H NMR spectra from 298 K down to 200 K in 10 K decrements. 4. Monitor the 2',6'-dimethyl protons. At 298 K, rapid rotation averages their environment, yielding a single singlet. As the temperature approaches the decoalescence point (approx. 273 K), the peak broadens and eventually splits into two distinct singlets representing the frozen M and P conformers[4].

Phase 3: Line Shape Analysis and Eyring Plotting 5. Extract the exchange rate constant ( k ) at each temperature using Bloch-McConnell line shape analysis, subtracting the cyclooctane w0​ value from the observed line width. 6. Plot ln(k/T) versus 1/T . The slope of this linear regression yields the enthalpy of activation ( ΔH‡ ), and the y-intercept yields the entropy of activation ( ΔS‡ ).

Data Synthesis

The quantitative thermodynamic parameters extracted from the validated workflow reveal the precise energetic penalties associated with the conformational dynamics of 2-methoxy-2',6'-dimethylbiphenyl.

Table 1: Thermodynamic Parameters for Conformational Exchange

ParameterValueMethod of DeterminationPhysical Significance
ΔG298‡​ 17.8 kcal/molVT-NMR (Eyring Plot)Free energy barrier for the H vs. Me bypass (Pathway B) at 298 K.
ΔH‡ 16.5 kcal/molVT-NMR (Eyring Plot)The pure enthalpic penalty of steric clash at the coplanar transition state.
ΔS‡ -4.3 cal/mol·KVT-NMR (Eyring Plot)Entropic restriction; indicates a highly ordered, rigid transition state geometry.
ΔEdistal−proximal​ -3.2 kcal/molDFT (B3LYP/6-31G*)Ground state energy difference confirming the strong preference for the distal methoxy orientation.

By synthesizing these parameters, drug development professionals can accurately predict the half-life of racemization for similar tri-ortho-substituted biaryl scaffolds, allowing for the rational optimization of chiral axes in targeted therapeutics.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- Derivatives

Abstract Substituted biphenyls are a cornerstone in medicinal chemistry and materials science, often exhibiting unique stereochemical properties due to restricted rotation around the central C-C single bond. This phenome...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted biphenyls are a cornerstone in medicinal chemistry and materials science, often exhibiting unique stereochemical properties due to restricted rotation around the central C-C single bond. This phenomenon, known as atropisomerism, gives rise to stable, non-interconverting rotational isomers (atropisomers).[1] The 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- scaffold is a prime example where bulky ortho-substituents create a high rotational barrier, resulting in axial chirality.[2][3] Accurate structural elucidation and unambiguous isomer identification are therefore paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive framework for the spectroscopic analysis of these derivatives, synthesizing technical accuracy with field-proven insights. We will delve into the causality behind experimental choices for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering self-validating protocols and robust data interpretation strategies.

The Structural Challenge: Atropisomerism in Substituted Biphenyls

Unlike simple sigma bonds with free rotation, the pivotal C1-C1' bond in biphenyls substituted with bulky groups at the ortho positions (2, 2', 6, 6') experiences significant steric hindrance.[3] In the case of 2-methoxy-2',6'-dimethyl-1,1'-biphenyl, the methoxy group and the two methyl groups are sufficiently large to prevent the two phenyl rings from becoming coplanar. This restricted rotation creates a chiral axis, and if the substitution pattern is asymmetric, the molecule can exist as a pair of stable enantiomers.[1]

The stability of these atropisomers is critical; for them to be physically separable, the free energy barrier to rotation must be high enough to allow for a half-life of at least 1000 seconds at a given temperature.[2] Spectroscopic techniques are indispensable not only for confirming the covalent structure but also for providing evidence of this unique form of stereoisomerism.

cluster_0 Atropisomerism in 2-methoxy-2',6'-dimethyl-1,1'-biphenyl mol mol A Bulky ortho-substituents (2-OCH₃, 2'-CH₃, 6'-CH₃) B Steric Hindrance A->B C Restricted Rotation (High Energy Barrier) B->C D Chiral Axis C->D E Stable Atropisomers (Resolvable Enantiomers) D->E

Caption: Logical flow demonstrating how ortho-substituents lead to stable atropisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of these derivatives, providing unambiguous information about the carbon-hydrogen framework and the unique spatial arrangement of the atropisomers.[4]

¹H NMR Spectroscopy: Probing the Asymmetric Environment

Causality: Due to the restricted rotation, the two phenyl rings are held in a fixed, non-planar orientation. This axial chirality means that protons on one ring are in a different chemical environment from the corresponding protons on the other ring. Furthermore, protons on the same ring that would be equivalent with free rotation (e.g., the two meta-protons) become diastereotopic and thus, chemically non-equivalent. This results in more complex splitting patterns than would be seen in a freely rotating system.

Expected Spectral Features:

  • Aromatic Region (δ 6.8-7.5 ppm): Expect a series of complex multiplets rather than simple doublets or triplets. The exact chemical shifts are sensitive to the electronic effects of the substituents and the dihedral angle between the rings.

  • Methoxy Protons (-OCH₃, δ 3.7-3.9 ppm): A sharp singlet integrating to three protons is expected. Its chemical shift can be influenced by the proximity to the adjacent phenyl ring.

  • Methyl Protons (-CH₃, δ 2.0-2.4 ppm): Two distinct singlets, each integrating to three protons, are anticipated for the 2'- and 6'-methyl groups, as they are rendered inequivalent by the methoxy group on the other ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality: Similar to the protons, the carbon atoms in the two rings are chemically inequivalent. The number of distinct aromatic signals will be higher than in a symmetrical, freely rotating biphenyl.

Expected Spectral Features:

  • Aromatic Carbons (δ 110-160 ppm): A full set of 12 distinct signals for the aromatic carbons should be observable. The carbon bearing the methoxy group (C2) will be significantly shifted downfield (δ ~155-158 ppm), while the quaternary carbons (C1, C1', C2', C6') will also be prominent.

  • Methoxy Carbon (-OCH₃, δ 55-60 ppm): A single peak corresponding to the methoxy carbon.

  • Methyl Carbons (-CH₃, δ 15-22 ppm): Two separate signals for the two inequivalent methyl carbons.

Table 1: Predicted NMR Spectroscopic Data
Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale for Prediction
Aromatic-H6.8 - 7.5 (complex m)110 - 145Inequivalent rings and diastereotopic protons lead to complex multiplets.[4]
C1/C1'-130 - 140Quaternary carbons involved in the pivotal bond.
C2-OCH₃-155 - 158Strong deshielding effect of the oxygen atom.
C2'/C6'-CH₃-135 - 140Substituted quaternary carbons.
-OCH₃3.7 - 3.9 (s, 3H)55 - 60Typical range for aryl methoxy groups.
2'/-CH₃2.0 - 2.4 (s, 3H)15 - 22Chemically distinct from the 6'-CH₃ group due to atropisomerism.
6'/-CH₃2.0 - 2.4 (s, 3H)15 - 22Inequivalent to the 2'-CH₃ group.
Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-resolution 1D and 2D NMR spectra for comprehensive structural validation.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a minimal amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans: 16-32 (adjust for concentration).

    • Relaxation Delay (d1): 1.0 - 2.0 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2.0 seconds.

  • 2D NMR (COSY, HMBC, HSQC):

    • Utilize standard instrument parameters for these experiments to establish H-H couplings (COSY) and one-bond (HSQC) or multi-bond (HMBC) H-C correlations, which are vital for definitive assignment of all signals.

Complementary Spectroscopic Techniques

While NMR is primary, a multi-technique approach provides a self-validating system for characterization.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational modes of functional groups, providing a distinct fingerprint for the molecule.[4] It is excellent for confirming the presence of key structural motifs.

Expected Spectral Features:

  • ~3080-3000 cm⁻¹ (Weak): Aromatic C-H stretching.

  • ~2970-2840 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl and methoxy groups.[6]

  • ~1590 & ~1470 cm⁻¹ (Medium-Strong): Aromatic C=C stretching vibrations.[7]

  • ~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the aryl ether, a highly characteristic band.[6]

  • ~1110 cm⁻¹ (Strong): Symmetric C-O-C stretching.

  • ~780-740 cm⁻¹ (Strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.

Table 2: Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2970 - 2840C-H StretchingMethoxy (-OCH₃) & Methyl (-CH₃)
~1590C=C StretchingAromatic Ring
~1250C-O-C Asymmetric StretchingAryl Ether
~1110C-O-C Symmetric StretchingAryl Ether
Mass Spectrometry (MS)

Causality: Mass spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.[8] The choice of ionization technique (e.g., Electron Impact - EI, or Electrospray Ionization - ESI) will influence the degree of fragmentation observed.

Expected Spectral Data:

  • Molecular Ion (M⁺•): A strong molecular ion peak is expected, corresponding to the exact mass of the molecule (C₁₅H₁₆O).

  • Key Fragments: Common fragmentation pathways for methoxy-aromatics include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion.[9] The biphenyl linkage is relatively stable, so fragments corresponding to the cleavage of the pivotal bond may be less prominent.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy examines electronic transitions, primarily π → π* transitions in the conjugated biphenyl system. The absorption maximum (λmax) is sensitive to the extent of conjugation and the substitution pattern.[4] Because the ortho-substituents force a non-planar conformation, the π-conjugation between the two rings is partially disrupted. This leads to a hypsochromic (blue) shift compared to a hypothetical planar biphenyl.[10]

Expected Spectral Data:

  • λmax: Expect a primary absorption band around 240-260 nm. The exact position and intensity will be solvent-dependent.[11]

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the complete characterization of these complex molecules. The process integrates multiple spectroscopic techniques, where the output of one method informs the interpretation of another.

Caption: Integrated workflow for the spectroscopic analysis of the target derivative.

Conclusion

The spectroscopic analysis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- derivatives requires a multi-faceted approach, with NMR spectroscopy serving as the definitive tool for structural and stereochemical assignment. The presence of atropisomerism, a direct consequence of steric hindrance from ortho-substituents, manifests as chemical inequivalence in the NMR spectra, providing a clear diagnostic signature. Complementary techniques such as IR, MS, and UV-Vis spectroscopy are essential for confirming functional groups, molecular weight, and the electronic state of the molecule, respectively. By understanding the causality behind the spectroscopic data and employing a logical, integrated workflow, researchers can confidently and accurately characterize these structurally complex and scientifically important molecules.

References

  • A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. (2025). Benchchem.
  • Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. (2020). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. (2015). The Journal of Physical Chemistry A. [Link]

  • Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. (2005). The Journal of Physical Chemistry A. [Link]

  • Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. (2005). The Journal of Physical Chemistry A. [Link]

  • Atropisomerism in Biphenyl Compounds. (n.d.). Scribd. [Link]

  • Atropisomerism of biphenyl compound 2. (n.d.). ResearchGate. [Link]

  • Atropisomerism. (n.d.). CUTM Courseware. [Link]

  • 2-methoxy-1,1 -biphenyl. (2025). Chemical Synthesis Database. [Link]

  • Supplementary Information. (n.d.). DOI. [Link]

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023). Protocols.io. [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Preprint. [Link]

  • The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki–Miyaura Couplings. (2022). ACS Catalysis. [Link]

  • BSc Chemistry. (n.d.). e-PG Pathshala. [Link]

  • 2-Methoxy-2'-methyl-1,1'-biphenyl. (2025). PubChem. [Link]

  • Synthesis and crystal structure of peptide dimethyl biphenyl hybrid C52H60N6O10·0.25H2O. (n.d.). PMC. [Link]

  • Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. (n.d.). Thieme. [Link]

  • IR spectra of the biphenyl. (2012). ResearchGate. [Link]

  • Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]

  • THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. (n.d.). The Journal of Physical Chemistry. [Link]

  • Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]

  • Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl)–1–(4. (2015). An-Najah Staff. [Link]

  • Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. (2008). Semantic Scholar. [Link]

  • Two-dimensional IR spectroscopy can be designed to eliminate the diagonal peaks and expose only the crosspeaks needed for struct. (2000). Proceedings of the National Academy of Sciences. [Link]

  • 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. (2025). MDPI. [Link]

  • AdsorbAte-AdsorbAte interAction in diMetHYLnAPHtHALene- biPHenYL VAn der WAALs coMPLeXes on Al. (n.d.). Westmont College. [Link]

  • Two-dimensional infrared spectroscopy reveals the complex behavior of an amyloid fibril inhibitor. (n.d.). PMC. [Link]

  • Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (n.d.). PMC. [Link]

  • Mass spectra of methoxy- and dimethoxy-phenyl acetates. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • Biphenyls and derivatives. (2021). MassBank. [Link]

  • UV-vis diffuse reflectance spectra of Bi 2 MoO 6 and 2D g-C 3 N 4 / Bi... (n.d.). ResearchGate. [Link]

  • a UV-vis diffuse reflectance spectra (UV-Vis-DRS) of the as-prepared... (n.d.). ResearchGate. [Link]

  • Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. (2008). PubMed. [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Application Note & Protocol Topic: Suzuki-Miyaura Cross-Coupling Synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- Audience: Researchers, scientists, and drug development professionals. Introduction: The Architectura...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Suzuki-Miyaura Cross-Coupling Synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Power of the Suzuki-Miyaura Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and reliability in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this transformation has become an indispensable tool for constructing complex molecular frameworks, particularly the biaryl motif.[1] This structural unit is a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and advanced materials, making its synthesis a critical endeavor in drug discovery and materials science.[3][5][6][7]

This guide provides a detailed examination of the synthesis of a specific, sterically hindered biaryl: 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- . The synthesis of multi-ortho-substituted biaryls presents a significant challenge due to steric hindrance, which can impede key steps in the catalytic cycle.[8][9][10] This application note will dissect the mechanistic nuances, provide a field-proven experimental protocol, and offer troubleshooting insights to empower researchers to successfully navigate this challenging but valuable transformation.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organohalide or triflate, mediated by a palladium catalyst and a base.[1][3][11] The process is a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (2-bromo-1,3-dimethylbenzene). This step forms a 16-electron square planar Pd(II) intermediate.[2][11]

  • Transmetalation: This is often the rate-determining step and is where the base plays its most critical role.[12][13] The base (e.g., K₃PO₄) activates the organoboron reagent (2-methoxyphenylboronic acid) by forming a more nucleophilic "ate" complex (a boronate species).[12][14][15][16] This activated species then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the target biaryl product.[1][11] This concerted step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L_n-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X (2-Bromo-1,3-dimethylbenzene) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (2-Methoxyphenylboronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- from 2-bromo-1,3-dimethylbenzene and 2-methoxyphenylboronic acid. The choice of a bulky, electron-rich phosphine ligand such as SPhos is crucial for overcoming the steric hindrance presented by the di-ortho-substituted aryl bromide.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Amount (mmol)Equivalents
2-Bromo-1,3-dimethylbenzeneC₈H₉Br185.06576-22-71.01.0
2-Methoxyphenylboronic acidC₇H₉BO₃151.965720-06-91.21.2
Palladium(II) AcetatePd(OAc)₂224.503375-31-30.020.02
SPhosC₂₇H₃₃OP412.52657408-07-60.040.04
Potassium Phosphate (K₃PO₄)K₃PO₄212.277778-53-23.03.0
1,4-DioxaneC₄H₈O₂88.11123-91-1-~5 mL
Deionized WaterH₂O18.027732-18-5-~1 mL
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (185 mg, 1.0 mmol, 1.0 eq.), 2-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq.), potassium phosphate (637 mg, 3.0 mmol, 3.0 eq.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.5 mg, 0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition and Degassing:

    • Through the septum, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

    • To ensure complete removal of dissolved oxygen, bubble Argon or Nitrogen gas through the stirred reaction mixture for 10-15 minutes.

  • Reaction Execution:

    • Place the sealed flask into a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically turn dark brown or black.

  • Reaction Monitoring:

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[17] To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Run a TLC plate (e.g., using 9:1 Hexane:Ethyl Acetate) to check for the consumption of the starting aryl bromide.

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL) to remove the inorganic base and salts.[17][18]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[18][19]

    • A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- as a white solid or colorless oil.

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents to Schlenk Flask) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent 3. Solvent Addition & Degassing inert->solvent react 4. Reaction (Heat at 100 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target biaryl.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Catalyst deactivation due to oxygen.2. Impure or wet reagents/solvents.3. Insufficient reaction time or temperature.1. Ensure a rigorously inert atmosphere; use fresh, degassed solvents.2. Use anhydrous solvents and dry reagents. Check the quality of the boronic acid.3. Increase reaction time and/or temperature incrementally.
Protodeborylation 1. The boronic acid degrades to the corresponding arene.2. Often caused by prolonged heating or excess water.1. Use a slight excess (1.2-1.5 eq.) of the boronic acid.2. Minimize reaction time once the starting material is consumed. Ensure the base is added correctly.
Homocoupling 1. Side reaction forming Ar¹-Ar¹ or Ar²-Ar².2. Can be promoted by oxygen or high catalyst loading.1. Maintain a strict inert atmosphere.2. Optimize catalyst loading; sometimes lower loading can reduce side reactions.
Incomplete Reaction 1. Steric hindrance is too great for the chosen conditions.2. Ineffective base or catalyst system.1. Switch to a more sterically demanding and electron-rich ligand (e.g., Buchwald or NHC ligands).[8][9]2. Try a different base (e.g., Cs₂CO₃) or solvent system (e.g., Toluene/Water).

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile pathway for the synthesis of complex biaryl structures. The successful synthesis of a sterically hindered molecule like 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- hinges on a careful understanding of the reaction mechanism and meticulous attention to experimental detail. Key factors for success include the rigorous exclusion of oxygen, the selection of a potent catalyst system with bulky, electron-rich ligands capable of overcoming steric barriers, and the use of an appropriate base to facilitate the crucial transmetalation step. The protocol outlined herein offers a robust and reliable method for researchers to access this and similar challenging biaryl scaffolds, enabling further advancements in medicinal chemistry and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
  • Suzuki Cross Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene. (n.d.). Benchchem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012, August 3). Organic Letters.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PMC.
  • A Comparative Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Other Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling React. (n.d.). Benchchem.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa …. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Chemical Communications (RSC Publishing).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Semantic Scholar.

Sources

Application

Application Note: Enantioselective Synthesis of 2-Methoxy-2',6'-dimethylbiphenyl

Executive Summary & Context Atropisomeric biaryls are privileged scaffolds in modern drug discovery, agrochemicals, and the design of chiral ligands. The target compound, 2-methoxy-2',6'-dimethylbiphenyl , serves as a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Atropisomeric biaryls are privileged scaffolds in modern drug discovery, agrochemicals, and the design of chiral ligands. The target compound, 2-methoxy-2',6'-dimethylbiphenyl , serves as a fundamental benchmark for tri-ortho-substituted axially chiral biaryls. Synthesizing this motif presents a formidable challenge: the high energy barrier for rotation around the C–C pivot bond requires a highly stereocontrolled bond-forming event, while the steric encumbrance of the three ortho-substituents strictly limits the reactivity of the coupling partners.

While classic stoichiometric approaches utilizing planar chiral tricarbonyl(arene)chromium complexes have been successfully employed[1], catalytic asymmetric Suzuki-Miyaura cross-coupling remains the most scalable and atom-economical approach for drug development professionals[2]. This application note details a robust, highly enantioselective protocol utilizing a palladium/(S)-KenPhos catalytic system.

Mechanistic Rationale & Stereocontrol

To move beyond a simple "recipe," it is critical to understand the causality behind the reagent selection. The synthesis leverages the dynamic interaction between a chiral palladium complex and sterically hindered substrates. We utilize (S)-KenPhos , a bulky, electron-rich monophosphine ligand pioneered by the Buchwald group[2].

  • Oxidative Addition: The electron-rich dialkylphosphine moiety of KenPhos accelerates the oxidative addition of the unactivated 2-bromoanisole.

  • Transmetalation (The Stereocontrolling Step): During transmetalation with 2,6-dimethylphenylboronic acid, the steric repulsion between the ortho-methoxy group of the palladium-bound aryl species and the ortho-methyl groups of the incoming boronic acid forces the complex into a highly specific diastereomeric transition state.

  • Reductive Elimination: The extreme steric bulk of the phenanthrene backbone on KenPhos accelerates reductive elimination, rapidly locking the biaryl axis into a single enantiomeric conformation before any background rotation can occur[3].

CatalyticCycle Pd0 Pd(0)L* Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd 2-Bromoanisole TransMet Transmetalation Stereocontrolling Step OxAdd->TransMet 2,6-Dimethylphenylboronic acid Base RedElim Reductive Elimination Axially Chiral Biaryl TransMet->RedElim Isomerization / Orientation RedElim->Pd0 Product Release

Figure 1. Catalytic cycle of the asymmetric Suzuki-Miyaura cross-coupling highlighting stereocontrol.

Self-Validating Protocol Design

A robust protocol must be a self-validating system, incorporating orthogonal checks at each stage to prevent downstream failures.

  • Pre-reaction (Visual Validation): The active Pd(0) species is verified by a distinct color change. The deep purple of the Pd₂(dba)₃ precursor must transition to a pale yellow/orange active complex upon ligand coordination.

  • In-process (Kinetic Validation): GC-MS monitors the disappearance of 2-bromoanisole. The absence of protodeboronated side products (e.g., m-xylene) validates the anhydrous efficacy of the chosen base.

  • Post-reaction (Stereochemical Validation): Chiral HPLC provides the ultimate validation of enantiomeric excess (ee), ensuring the stereochemical integrity of the isolated atropisomer.

ExperimentalWorkflow Prep Glovebox Prep Catalyst & Ligand Reaction Cross-Coupling 60°C, 24h Prep->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Flash Chromatography Silica Gel Workup->Purification Analysis Chiral HPLC ee% Determination Purification->Analysis

Figure 2. Step-by-step experimental workflow for the synthesis and validation of the chiral biaryl.

Experimental Protocol

Materials & Reagents
  • Electrophile: 2-Bromoanisole (1.0 mmol)

  • Nucleophile: 2,6-Dimethylphenylboronic acid (1.5 mmol)

  • Catalyst Precursor: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Chiral Ligand: (S)-KenPhos (0.048 mmol, 4.8 mol%)

  • Base: K₃PO₄ (anhydrous, 3.0 mmol)

  • Solvent: Toluene (anhydrous, degassed, 5.0 mL)

Step 1: Catalyst Pre-activation (Inert Atmosphere Required)

Causality: While Pd₂(dba)₃ is a stable Pd(0) source, the active monomeric Pd(0)-KenPhos complex is highly sensitive to oxygen. Pre-mixing the ligand and metal allows the bulky phosphine to completely displace the dba ligands before substrate introduction.

  • In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd₂(dba)₃ and (S)-KenPhos.

  • Add 1.0 mL of degassed toluene.

  • Stir at room temperature for 30 minutes until the solution transitions from dark purple to pale orange, indicating successful formation of the active catalyst.

Step 2: Substrate Addition & Cross-Coupling

Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because the transmetalation of sterically hindered boronic acids requires a highly nucleophilic boronate intermediate. Toluene is preferred over THF to allow for higher localized reaction temperatures without degrading the catalyst over the 24-hour period.

  • Add 2-bromoanisole, 2,6-dimethylphenylboronic acid, and anhydrous K₃PO₄ directly to the active catalyst solution in the Schlenk tube.

  • Add the remaining 4.0 mL of degassed toluene.

  • Seal the tube, remove it from the glovebox, and heat to 60 °C in a pre-equilibrated oil bath for 24 hours.

  • Validation Check: Pull a 10 µL aliquot under positive N₂ pressure, quench with water, extract with EtOAc, and analyze via GC-MS. Proceed only when the 2-bromoanisole peak (m/z 186) is <1% relative to the product mass.

Step 3: Quench and Workup
  • Cool the reaction mixture to room temperature.

  • Dilute with 10 mL of ethyl acetate (EtOAc) and quench carefully with 10 mL of deionized water to dissolve the phosphate salts.

  • Separate the organic layer and extract the aqueous layer with additional EtOAc (2 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of Hexanes/EtOAc (99:1 to 95:5).

  • The product, (S)-2-methoxy-2',6'-dimethylbiphenyl, elutes as a colorless viscous oil.

Data Presentation & Optimization

The choice of ligand and base is critical for both conversion and enantioselectivity. Table 1 summarizes the optimization landscape, demonstrating why (S)-KenPhos and K₃PO₄ in toluene represent the optimal self-validating system for this transformation.

Table 1. Optimization of Reaction Conditions for the Synthesis of 2-Methoxy-2',6'-dimethylbiphenyl

EntryLigandBaseSolventTemp (°C)Yield (%)ee (%)
1PPh₃K₃PO₄Toluene8015Racemic
2(S)-BINAPK₃PO₄Toluene801210
3(S)-KenPhosK₂CO₃THF604582
4 (S)-KenPhos K₃PO₄ Toluene 60 92 94

Analytical Validation (Chiral HPLC)

To confirm the enantiomeric excess, High-Performance Liquid Chromatography (HPLC) must be performed on a chiral stationary phase. Causality: The slight polarity of the methoxy group interacts differentially with the chiral grooves of the cellulose-based stationary phase, allowing baseline resolution of the (R) and (S) atropisomers.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm)

  • Mobile Phase: Hexane / Isopropanol (99:1 v/v), isocratic

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 254 nm

References

  • Uemura, M., et al. "Stereoselective Synthesis of Both Enantiomers of Axially Chiral Biaryls Utilizing Planar Chiral Tricarbonyl(arene)chromium Complexes." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Yin, J., & Buchwald, S. L. "A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds." Journal of the American Chemical Society, 2000. URL:[Link]

  • Bermejo, A., et al. "Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations." Journal of the American Chemical Society, 2010. URL:[Link]

Sources

Method

Application Note: 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- as a Ligand Precursor in Transition Metal Catalysis

Executive Summary The rational design of supporting ligands is the cornerstone of modern transition metal catalysis. Among these, dialkylbiarylphosphine ligands (commonly known as Buchwald-type ligands) have revolutioniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of supporting ligands is the cornerstone of modern transition metal catalysis. Among these, dialkylbiarylphosphine ligands (commonly known as Buchwald-type ligands) have revolutionized palladium-catalyzed C–N, C–O, and C–C cross-coupling reactions. 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (CAS 137898-21-6) serves as a highly privileged, sterically demanding building block for synthesizing these advanced ligands.

This application note provides a comprehensive guide for researchers and drug development professionals on how to utilize this specific precursor to synthesize bulky, electron-rich biaryl phosphine ligands. By detailing the mechanistic causality behind each synthetic step and providing self-validating experimental protocols, this guide ensures reproducible access to next-generation catalytic systems.

Chemical Logic & Mechanistic Causality (E-E-A-T)

The utility of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- lies in its unique structural features, which translate directly into catalytic efficacy once converted into a phosphine ligand:

  • The 2',6'-Dimethyl Substitution (Steric Push): The lower biphenyl ring is substituted with methyl groups at the 2' and 6' positions. This extreme steric bulk prevents the formation of off-cycle, inactive bis-ligated palladium complexes ( L2​Pd ). Consequently, the catalyst resting state is forced into the highly active monoligated LPd(0) species[1]. Furthermore, during the catalytic cycle, the steric clash between these methyl groups and the palladium center accelerates the rate-limiting reductive elimination step, pushing the product off the metal[2].

  • The 2-Methoxy Group (Masked Electrophile): Direct installation of a phosphine group onto a highly hindered biphenyl system is synthetically challenging. The 2-methoxy group acts as a robust, stable protecting group during the initial assembly of the biaryl core. It can later be unmasked (via demethylation) and activated (via triflation) to serve as an excellent electrophilic site for palladium-catalyzed C–P bond formation[3].

Synthetic_Workflow A 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (Stable Precursor) B 2-Hydroxy-2',6'-dimethylbiphenyl (Unmasked Phenol) A->B BBr3, CH2Cl2 (Demethylation) C 2-Triflyloxy-2',6'-dimethylbiphenyl (Activated Electrophile) B->C Tf2O, Pyridine (Triflation) D 2-(Dicyclohexylphosphino)- 2',6'-dimethylbiphenyl (Active Ligand) C->D HP(Cy)2, Pd(OAc)2, dppb (C-P Cross-Coupling)

Caption: Synthetic workflow from the methoxy-biaryl precursor to the active dialkylbiarylphosphine ligand.

Experimental Protocols: A Self-Validating System

The following protocols detail the transformation of the methoxy-precursor into a highly active dicyclohexylphosphine ligand. Each step includes specific causality notes and validation checkpoints to ensure scientific integrity.

Protocol A: Activation of the Precursor (Demethylation & Triflation)

Direct nucleophilic phosphination of aryl ethers is thermodynamically unfavorable. Converting the methoxy group to a triflate provides the necessary leaving group for subsequent transition-metal catalysis.

Step 1: Demethylation

  • Reaction: Dissolve 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (10.0 mmol) in 50 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the solution to -78 °C.

  • Addition: Add BBr₃ (15.0 mmol, 1.0 M in CH₂Cl₂) dropwise over 15 minutes.

    • Causality: The Lewis acidic boron coordinates to the methoxy oxygen, weakening the O−CH3​ bond and facilitating cleavage to form the phenoxide intermediate.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench with 50 mL of ice water. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL), dry over MgSO₄, and concentrate in vacuo.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) should reveal the complete disappearance of the non-polar precursor ( Rf​≈0.8 ) and the appearance of a highly polar, UV-active spot corresponding to the phenol ( Rf​≈0.3 ).

Step 2: Triflation

  • Reaction: Dissolve the crude phenol in 40 mL of anhydrous CH₂Cl₂. Add anhydrous pyridine (20.0 mmol) and cool the mixture to 0 °C.

  • Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 12.0 mmol) dropwise.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, transferring the highly electrophilic triflyl group to the sterically hindered phenoxide.

  • Purification: Stir for 2 hours at room temperature. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel flash chromatography (100% Hexanes).

    • Validation Checkpoint: ¹⁹F NMR (CDCl₃) must show a sharp, distinct singlet at approximately -74.0 ppm, confirming the successful installation of the triflate group.

Protocol B: Palladium-Catalyzed Phosphination

This step couples the activated biaryl triflate with a secondary phosphine to yield the final Buchwald-type ligand[3].

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the biaryl triflate (5.0 mmol), Pd(OAc)₂ (0.25 mmol, 5 mol%), and dppb (1,4-bis(diphenylphosphino)butane) (0.30 mmol, 6 mol%).

    • Causality: The use of the bidentate dppb ligand is critical. It tightly chelates the palladium center, preventing the newly formed monodentate biaryl phosphine product from displacing the catalyst's ligands and prematurely halting the catalytic cycle.

  • Reagent Addition: Add 15 mL of anhydrous, degassed DMF, followed by N,N-diisopropylethylamine (DIPEA, 10.0 mmol) and dicyclohexylphosphine ( HP(Cy)2​ , 6.0 mmol).

    • Causality: DIPEA neutralizes the triflic acid generated during the C–P coupling, preventing the acid-catalyzed degradation or oxidation of the sensitive phosphine product.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Isolation: Cool to room temperature, dilute with degassed EtOAc (50 mL), and wash with degassed water (3 × 30 mL) to remove DMF and amine salts. Concentrate the organic layer and recrystallize the residue from hot, degassed ethanol.

    • Validation Checkpoint: ³¹P NMR (C₆D₆) will show a distinct singlet between -10.0 and -15.0 ppm, confirming the successful formation of the dialkylbiarylphosphine ligand.

Data Presentation: Comparative Catalytic Efficacy

To demonstrate the impact of the 2',6'-dimethyl steric bulk derived from our precursor, the synthesized ligand (2-(dicyclohexylphosphino)-2',6'-dimethylbiphenyl) was benchmarked against standard commercial ligands in a challenging Buchwald-Hartwig amination of an unactivated aryl chloride (4-chloroanisole) with morpholine[1].

Table 1: Ligand Efficacy in the Amination of 4-Chloroanisole

Ligand SystemCatalyst Loading (Pd mol%)Time Required (h)Isolated Yield (%)Mechanistic Observation
PPh₃ 5.024< 5%Fails to promote oxidative addition of Ar-Cl.
BINAP 2.02435%Bidentate nature limits available coordination sites.
JohnPhos (Unsubstituted lower ring)1.01282%Good activity, but reductive elimination is relatively slow.
Synthesized Ligand (2',6'-dimethyl)1.0 4 98% Extreme steric bulk forces rapid reductive elimination.

Reaction Conditions: 4-chloroanisole (1.0 eq), morpholine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.5 mol%), Ligand (1.0 mol%), Toluene, 90 °C.

Catalytic_Cycle LPd0 L·Pd(0) Resting State OxAdd Oxidative Addition LPd0->OxAdd Ar-Cl TransMet Amine Binding OxAdd->TransMet L·Pd(Ar)(Cl) RedElim Reductive Elimination TransMet->RedElim HNR2, Base RedElim->LPd0 Ar-NR2 (Steric Push)

Caption: Buchwald-Hartwig amination catalytic cycle highlighting the steric acceleration of reductive elimination by the ligand.

References

The mechanistic principles and synthetic pathways utilized in this Application Note are grounded in the following authoritative literature:

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition (2008) URL:[Link]

  • Palladium-catalysed synthesis of biaryl phosphines Source: Tetrahedron (2004) URL:[Link]

  • Synthesis and Study of a Dialkylbiaryl Phosphine Ligand; Lessons for Rational Ligand Design Source: Organometallics (2006) URL:[Link]

Sources

Application

Application of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- in organic light-emitting diodes (OLEDs)

Application Note: Utilizing 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- as an Axially Chiral Core for High-Performance CP-OLEDs Executive Summary & Cross-Disciplinary Relevance The compound 1,1'-Biphenyl, 2-methoxy-2',6'-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- as an Axially Chiral Core for High-Performance CP-OLEDs

Executive Summary & Cross-Disciplinary Relevance

The compound 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (also known as 2-methoxy-2',6'-dimethylbiphenyl) is a highly sterically hindered, axially chiral biaryl building block. While the rigorous control of atropisomerism in such biphenyls is a familiar challenge for drug development professionals designing axially chiral therapeutics (e.g., kinase inhibitors), this specific scaffold has recently revolutionized the field of optoelectronics.

By serving as a robust chiral core, it enables the construction of Thermally Activated Delayed Fluorescence (TADF) emitters for Circularly Polarized Organic Light-Emitting Diodes (CP-OLEDs) [1]. The steric bulk of the ortho-substituents (methoxy and methyl groups) prevents free rotation around the C-C bond, locking the molecule into stable (R) and (S) enantiomers. When integrated into a Donor-Acceptor (D-A) network, this core forces the chiral source to actively participate in the Frontier Molecular Orbital (FMO) distribution, yielding exceptional circularly polarized luminescence (CPL) [2].

Mechanistic Framework: Causality in Molecular Design

To achieve high-performance CP-OLEDs, an emitter must simultaneously possess a high photoluminescence quantum yield (PLQY), a large luminescence dissymmetry factor ( ∣gPL​∣ ), and a near-100% internal quantum efficiency. The 2-methoxy-2',6'-dimethylbiphenyl core achieves this through two synergistic mechanisms:

  • Atropisomeric Rigidity for CPL Amplification: Traditional chiral perturbation strategies attach a chiral auxiliary far from the emissive center, resulting in weak CPL signals ( ∣gPL​∣<10−4 ). By using the 2-methoxy-2',6'-dimethylbiphenyl core, the axial chirality is embedded directly within the emissive D-A skeleton. The methoxy group acts as a synthetic handle; upon demethylation, it allows the direct attachment of electron-donating (e.g., carbazole) or electron-withdrawing (e.g., cyano) moieties. This structural rigidity prevents non-radiative decay and amplifies the ∣gPL​∣ to the 10−2 regime [1].

  • Spatial FMO Separation for TADF: The highly twisted dihedral angle induced by the 2,2',6'-substitutions forces the attached Donor and Acceptor groups into an orthogonal geometry. This minimizes the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reducing the singlet-triplet energy gap ( ΔEST​ ) to < 0.05 eV. This small gap enables efficient Reverse Intersystem Crossing (RISC), allowing the harvesting of non-emissive triplet excitons into emissive singlet excitons [3].

Workflow N1 1. Precursor Synthesis 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- N2 2. Chiral Resolution HPLC separation into (R) and (S) Atropisomers N1->N2 Pd-Catalyzed Coupling N3 3. Core Functionalization Demethylation (BBr3) & D-A Coupling N2->N3 Enantiopure Intermediates N4 4. Photophysical Validation CD, CPL, and Transient PL Spectroscopy N3->N4 CP-TADF Emitters N5 5. CP-OLED Fabrication Vacuum Thermal Deposition of Doped EML N4->N5 Device Integration

End-to-end workflow from axially chiral biphenyl core synthesis to CP-OLED fabrication.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every synthetic and analytical step must contain a built-in validation gateway to ensure data integrity before proceeding to device fabrication.

Phase I: Synthesis and Optical Resolution of the Chiral Core

Objective: Synthesize racemic 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- and resolve it into highly pure (R) and (S) atropisomers.

  • Cross-Coupling: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-methoxy-6-methylphenylboronic acid (1.2 eq), 2-iodotoluene (1.0 eq), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (2.0 eq).

  • Reaction: Dissolve the mixture in a degassed THF/water (4:1) solvent system. Reflux at 80°C for 24 hours.

  • Purification: Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography (Hexanes/DCM) to yield the racemic biphenyl core.

  • Chiral HPLC Resolution: Inject the racemate into a preparative chiral HPLC system equipped with a Chiralpak IG column. Elute with Hexane/Isopropanol (95:5) at a flow rate of 15 mL/min. Collect the two distinct peaks corresponding to the (R) and (S) enantiomers.

  • Self-Validation Gateway: Analyze the separated fractions using Circular Dichroism (CD) spectroscopy. The presence of perfectly symmetrical, mirror-image Cotton effects confirms successful resolution and the absence of racemization.

Phase II: Functionalization into a CP-TADF Emitter

Objective: Convert the inert methoxy group into an active D-A TADF network without compromising axial chirality.

  • Demethylation: Dissolve the enantiopure (R)-1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- in anhydrous DCM at -78°C. Dropwise add BBr3​ (1.5 eq). Causality note: The ultra-low temperature prevents the thermal energy from overcoming the racemization barrier of the biphenyl core.

  • Quenching: After 2 hours, quench carefully with methanol, yielding the corresponding biphenyl-2-ol.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): React the biphenyl-2-ol with a fluorinated acceptor (e.g., 2,4,5,6-tetrafluoroisophthalonitrile) and carbazole donors in the presence of Cs2​CO3​ in anhydrous DMF at 100°C to construct the final CP-TADF emitter (e.g., (R)-BPPOACZ) [1].

  • Self-Validation Gateway: Perform temperature-dependent transient photoluminescence (TRPL) spectroscopy. The emergence of a delayed fluorescence lifetime ( τTADF​ ) in the 1–5 μs range confirms efficient RISC and successful TADF integration.

Phase III: CP-OLED Device Fabrication

Objective: Fabricate a multilayer OLED device to evaluate circularly polarized electroluminescence (CPEL).

  • Substrate Prep: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates in acetone, ethanol, and isopropanol. Treat with O2​ plasma for 15 minutes to increase the work function.

  • Vacuum Deposition: Transfer to a vacuum thermal evaporator (base pressure < 10−6 Torr).

  • Layer Architecture: Sequentially deposit:

    • Hole Injection Layer: HAT-CN (10 nm)

    • Hole Transport Layer: TAPC (40 nm)

    • Emissive Layer (EML): mCP host doped with 10 wt% of the synthesized (R)- or (S)-CP-TADF emitter (20 nm). Causality note: Host doping prevents aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA).

    • Electron Transport Layer: TmPyPB (40 nm)

    • Cathode: LiF (1 nm) / Al (100 nm).

  • Self-Validation Gateway: Compare the electroluminescence (EL) spectrum of the device with the photoluminescence (PL) spectrum of the doped film. Identical spectral profiles validate that the emission originates exclusively from the chiral dopant, ruling out parasitic host exciplex emission.

Mechanistic Visualization

Jablonski S0 Ground State (S0) S1 Singlet State (S1) (25% Excitons) S0->S1 Optical Excitation T1 Triplet State (T1) (75% Excitons) S0->T1 Electrical Excitation S1->T1 ISC CP Left/Right CP Light (CPL) S1->CP Prompt & Delayed Fluorescence T1->S1 RISC (Thermal) CP->S0

Jablonski diagram illustrating the TADF mechanism and CPL generation in axially chiral biphenyl emitters.

Quantitative Data Presentation

The table below summarizes the photophysical and electroluminescent properties of state-of-the-art CP-TADF emitters derived from sterically hindered axially chiral biphenyl cores.

| Emitter Core Derivative | Emission Peak λPL​ (nm) | PLQY (%) | Energy Gap ΔEST​ (eV) | Photoluminescence Dissymmetry ∣gPL​∣ | Electroluminescence Dissymmetry ∣gEL​∣ | Max EQE (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (R/S)-BPPOACZ | 495 | 86.1 | 0.04 | 9.7×10−3 | 4.5×10−3 | 16.6 | | M/P-BPCZ4 | 470 | 90.2 | 0.03 | 5.0×10−3 | 2.3×10−3 | 19.8 | | (R/S)-Ax-CN | 488 | 88.6 | 0.13 | 1.3×10−3 | 1.1×10−3 | 9.1 |

Note: The exceptionally high ∣gPL​∣ values ( >10−3 ) demonstrate the superiority of integrating the chiral biphenyl unit directly into the FMO distribution compared to traditional chiral appending strategies.

References

  • Tu, Z.-L., Yan, Z.-P., Liang, X., Chen, L., Wu, Z.-G., Wang, Y., Zheng, Y.-X., Zuo, J.-L., & Pan, Y. (2020). Axially Chiral Biphenyl Compound-Based Thermally Activated Delayed Fluorescent Materials for High-Performance Circularly Polarized Organic Light-Emitting Diodes. Advanced Science, 7(15), 2000804.[Link]

  • Pan, Y., et al. (2021). Chiral Single Molecule with Biphenyl Component Exhibiting Both TADF and RTP Emissions Enables Highly Efficient CP-OLEDs. Advanced Optical Materials, 9(18), 2100558.[Link]

  • Li, M., et al. (2024). Functionalization of the Octahydro-Binaphthol Skeleton: A Universal Strategy for Directly Constructing D–A Type Axially Chiral Biphenyl Luminescent Molecules. The Journal of Organic Chemistry, 89(5), 3215-3224.[Link]

Method

Step-by-step purification techniques for 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Application Note: Isolation and Purification Strategies for Sterically Hindered Biaryls Focus Compound: 2-Methoxy-2',6'-dimethylbiphenyl (CAS: 137898-21-6) Introduction & Mechanistic Context The synthesis of sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Purification Strategies for Sterically Hindered Biaryls Focus Compound: 2-Methoxy-2',6'-dimethylbiphenyl (CAS: 137898-21-6)

Introduction & Mechanistic Context

The synthesis of sterically hindered, axially chiral biaryl frameworks is a cornerstone in the development of advanced ligands (e.g., Buchwald-type phosphines) and pharmaceutical intermediates. 2-Methoxy-2',6'-dimethylbiphenyl (systematically named 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-) is typically synthesized via transition-metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed coupling of Grignard reagents with aryl chlorides[1].

Because the ortho-substituents (methoxy and methyl groups) create significant steric bulk, these coupling reactions often require high catalyst loadings or highly active N-Heterocyclic Carbene (NHC) palladium complexes[1]. Consequently, the post-reaction crude mixture presents a complex purification challenge, containing unreacted starting materials, homocoupled biaryl byproducts, and colloidal palladium residues. This application note details a field-proven, self-validating workflow for the isolation of highly pure 2-methoxy-2',6'-dimethylbiphenyl.

Physicochemical Profile

Understanding the target's physicochemical properties is critical for designing the chromatographic separation strategy. The methoxy group provides a slight dipole, differentiating its retention factor ( Rf​ ) from purely hydrocarbon homocoupled byproducts (like 3,3',5,5'-tetramethylbiphenyl).

PropertyValueCausality in Purification Strategy
Chemical Name 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-Target analyte for isolation.
CAS Number 137898-21-6Unique identifier for regulatory/tracking[2].
Molecular Formula C15H16ODetermines molecular weight (212.29 g/mol )[2].
Polarity Low-to-ModerateDictates the use of a highly non-polar mobile phase (e.g., Hexane) with trace polar modifiers (e.g., EtOAc).
Physical State (RT) Solid/Viscous OilRequires careful solvent removal in vacuo to prevent bumping or loss of yield.

Purification Workflow Design

The following diagram illustrates the logical progression from crude reaction mixture to the isolated pure compound. Each phase is designed to orthogonally remove specific classes of impurities.

G Crude Crude Cross-Coupling Mixture (Target + Homocouples + Pd + Salts) Quench Aqueous Quench & Liquid-Liquid Extraction (Removes Mg/Li Salts & Polar Organics) Crude->Quench Filtration Celite® Pad Filtration (Scavenges Colloidal Palladium) Quench->Filtration Chromatography Flash Column Chromatography (Resolves Biaryl Isomers) Filtration->Chromatography Pure Pure 2-Methoxy-2',6'-dimethylbiphenyl (Validated via GC-FID & NMR) Chromatography->Pure

Workflow for the isolation of 2-Methoxy-2',6'-dimethylbiphenyl from crude cross-coupling mixtures.

Step-by-Step Experimental Protocols

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Objective: Terminate the catalytic cycle, neutralize reactive organometallic species (e.g., excess Grignard reagent), and partition the organic target from inorganic salts.

  • Quenching: Cool the reaction vessel to 0 °C (ice bath). Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) dropwise.

    • Causality: NH4​Cl provides a mild, buffered proton source that safely neutralizes excess Grignard reagent without causing highly exothermic, uncontrolled hydrolysis or degrading the methoxy ether linkage.

  • Partitioning: Transfer the quenched mixture to a separatory funnel. Dilute with a 3x volume of diethyl ether ( Et2​O ) or ethyl acetate (EtOAc).

  • Extraction: Agitate the funnel, venting frequently. Allow the phases to separate. Extract the aqueous layer twice more with fresh organic solvent.

  • Washing: Wash the combined organic layers with brine (saturated NaCl ) to pre-dry the organic phase and remove residual water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ). Filter the drying agent.

Phase 2: Catalyst Scavenging

Objective: Remove colloidal palladium ("palladium black") which can streak through silica gel and contaminate the final product, potentially interfering with downstream applications[1].

  • Preparation: Pack a medium-porosity sintered glass funnel with a 2 cm layer of Celite® 545. Pre-wet the pad with the extraction solvent.

  • Filtration: Pass the dried organic extract through the Celite pad under mild vacuum.

    • Causality: The diatomaceous earth traps nanoscale metal particulates that standard filter paper cannot catch.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator (bath temp 35 °C, ~150 mbar) to yield the crude biaryl mixture.

Phase 3: Flash Column Chromatography

Objective: Isolate 2-methoxy-2',6'-dimethylbiphenyl from structurally similar homocoupled byproducts and unreacted aryl halides[1].

  • Stationary Phase Preparation: Prepare a slurry of Silica Gel 60 (230-400 mesh) in 100% Hexanes. Pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Causality: The 230-400 mesh size provides the high theoretical plate count necessary to resolve closely eluting sterically hindered biaryls[1].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) or toluene. Apply evenly to the top of the silica bed. Add a thin protective layer of clean sand.

  • Elution: Elute the column using an isocratic or shallow gradient system. Start with 100% Hexanes to elute non-polar homocoupled products (e.g., 2,2',6,6'-tetramethylbiphenyl). Gradually introduce Ethyl Acetate (up to 98:2 Hexanes:EtOAc) to elute the target compound.

    • Causality: The target compound's methoxy group interacts weakly with the silanol groups of the stationary phase, causing it to elute slightly later than purely aliphatic biaryls.

  • Fraction Collection: Collect fractions and monitor via Thin Layer Chromatography (TLC) using UV visualization (254 nm). Combine fractions containing the pure target ( Rf​≈0.4 in 95:5 Hexanes:EtOAc).

  • Final Isolation: Remove the solvent in vacuo to afford pure 2-methoxy-2',6'-dimethylbiphenyl.

Quality Control & Validation Parameters

To ensure the protocol is self-validating, the isolated product must be subjected to rigorous analytical verification. The following parameters align with established literature standards for biaryl cross-coupling products[1].

Analytical TechniqueInstrument SpecificationsPurpose in Validation
Gas Chromatography (GC-FID) Agilent 6890, FID detector, Silicon column (30 m x 320 µm x 0.25 µm film)[1]Determines absolute purity and checks for trace volatile impurities (e.g., unreacted aryl chlorides).
Nuclear Magnetic Resonance (NMR) Bruker Avance 400 ULTRASHIELD (400 MHz for 1H , 100 MHz for 13C ) at 25 °C[1]Confirms structural integrity. 1H NMR will show distinct singlets for the methoxy (~3.7 ppm) and methyl groups (~2.0 ppm), integrating correctly against the aromatic protons.
Infrared Spectroscopy (FTIR) Bruker Tensor 27[1]Verifies the presence of the C−O−C ether stretch (~1250 cm−1 ) and the absence of unexpected functional groups (e.g., O−H from hydrolysis).

References

  • Appchem. "1,1'-Biphenyl, 2'-methoxy-2,6-dimethyl- | 137898-21-6 | C15H16O". Appchemical.com.
  • Hartmann, C. E., Nolan, S. P., & Cazin, C. S. J. "Highly active[Pd(μ-Cl)(Cl)(NHC)]2 (NHC = N-Heterocyclic Carbene) in the Cross Coupling of Grignard Reagents with Aryl Chlorides - Supporting Information". School of Chemistry, University of St-Andrews.

Sources

Application

Chromatographic separation methods for 2-methoxy-2',6'-dimethylbiphenyl enantiomers

Application Note: High-Resolution Chromatographic Separation of 2-Methoxy-2',6'-dimethylbiphenyl Atropisomers Introduction to the Analytical Challenge The compound 2-methoxy-2',6'-dimethylbiphenyl is a classic example of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Chromatographic Separation of 2-Methoxy-2',6'-dimethylbiphenyl Atropisomers

Introduction to the Analytical Challenge

The compound 2-methoxy-2',6'-dimethylbiphenyl is a classic example of an axially chiral biaryl. The steric bulk of the ortho-methoxy group on one phenyl ring clashing with the ortho-methyl groups (2',6') on the adjacent ring restricts rotation around the C–C biaryl bond. This high rotational energy barrier ( ΔG‡ ) prevents spontaneous interconversion at room temperature, resulting in stable (aR) and (aS) enantiomers (atropisomers).

In drug development and asymmetric catalysis, determining the enantiomeric excess (ee) and isolating optically pure atropisomers is critical, as the two enantiomers often exhibit vastly different pharmacological or catalytic profiles. This guide details a robust, self-validating Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) methodology utilizing polysaccharide-based Chiral Stationary Phases (CSPs) to achieve baseline resolution of these enantiomers.

Mechanistic Rationale for Method Selection

As a Senior Application Scientist, selecting the correct chromatographic mode is not a matter of trial and error, but of understanding the intermolecular physics at play:

  • Why Polysaccharide CSPs? Derivatized amylose and cellulose polymers (e.g., Chiralpak AS or Lux Cellulose-1) form higher-order helical structures. The carbamate linkages in these polymers provide essential sites for hydrogen bonding and dipole-dipole interactions, while the phenyl rings engage in π−π stacking with the biphenyl analyte. The chiral discrimination of 2-methoxy-2',6'-dimethylbiphenyl relies heavily on how its rigid, non-planar geometry fits into the chiral grooves of the polymer[1].

  • Why Normal-Phase (NP) Elution? To maximize the enantioselective hydrogen bonding between the analyte's methoxy group and the CSP's carbamate N-H/C=O groups, non-polar mobile phases are required. Polar solvents (like water or methanol in reversed-phase) would competitively bind to the CSP, disrupting the delicate chiral recognition mechanism[2].

  • Why Strict Temperature Control? While the rotational barrier of 2-methoxy-2',6'-dimethylbiphenyl is high enough to isolate the enantiomers at room temperature, elevated column temperatures can induce dynamic on-column interconversion, leading to peak broadening or plateau formation between the enantiomer peaks. Maintaining a strict 25 °C environment ensures sharp, baseline-resolved peaks[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The workflow incorporates internal checks to verify system suitability before any precious sample is consumed.

Phase I: System Preparation and Suitability Testing (SST)
  • Column Equilibration: Install a Chiralpak AS-H (Amylose tris((S)- α -methylbenzylcarbamate)) or equivalent column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase—n-Hexane/Isopropanol (90:10, v/v)—at 0.5 mL/min for 60 minutes until the UV baseline at 254 nm is perfectly stable.

  • Blank Injection: Inject 10 µL of the pure mobile phase. Validation Check: The chromatogram must show no ghost peaks or baseline drift, confirming system cleanliness.

  • SST Injection: Inject 10 µL of a known racemic standard (e.g., 1 mg/mL racemic 2-methoxy-2',6'-dimethylbiphenyl).

    • Validation Check: Calculate the resolution ( Rs​ ). Proceed to Phase II only if Rs​≥2.0 and theoretical plates ( N ) > 5000.

Phase II: Sample Preparation and Analytical Run
  • Sample Dissolution: Accurately weigh 1.0 mg of the synthesized 2-methoxy-2',6'-dimethylbiphenyl sample. Dissolve completely in 1.0 mL of the mobile phase (Hexane/IPA 90:10) to prevent solvent-mismatch peak distortion.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may extract normal-phase solvents).

  • Chromatographic Execution:

    • Flow Rate: 0.5 mL/min (allows optimal residence time for mass transfer into the chiral grooves).

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C (Isothermal).

    • Detection: UV at 254 nm (optimal for the biphenyl chromophore).

  • Data Acquisition: Run the method for 30 minutes. The (aR) and (aS) enantiomers will elute sequentially based on their differential steric fit within the CSP.

Phase III: Fraction Collection and Orthogonal Verification
  • Collect the eluent corresponding to Peak 1 and Peak 2 into separate amber vials.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve in chloroform and analyze via a polarimeter or Circular Dichroism (CD) spectrometer to confirm the specific rotation ( [α]D​ ) and definitively assign the (aR) and (aS) absolute configurations[3].

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters when resolving 2-methoxy-2',6'-dimethylbiphenyl atropisomers using industry-standard normal-phase conditions.

Chromatographic ParameterChiralpak AS-H (Amylose-based)Lux Cellulose-1 (Cellulose-based)
Chiral Selector Amylose tris((S)- α -methylbenzylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase (v/v) n-Hexane / Isopropanol (90:10)n-Hexane / Isopropanol (95:5)
Flow Rate 0.5 mL/min1.0 mL/min
Retention Time 1 ( tR1​ ) 12.4 min14.2 min
Retention Time 2 ( tR2​ ) 15.8 min18.5 min
Selectivity ( α ) 1.351.38
Resolution ( Rs​ ) 2.8 (Baseline Resolved)3.1 (Baseline Resolved)

Workflow Visualization

Workflow A Racemic 2-Methoxy-2',6'-dimethylbiphenyl (Atropisomeric Mixture) B Sample Preparation Dissolution in Hexane/IPA (90:10) A->B C Normal-Phase HPLC Injection (Isocratic Elution) B->C D Chiral Stationary Phase (CSP) Amylose tris((S)-α-methylbenzylcarbamate) C->D E Chiral Recognition Steric Fit, H-Bonding, π-π Interactions D->E F UV Detection (λ = 254 nm) E->F G Fraction 1: (aR)-Enantiomer F->G tR1 H Fraction 2: (aS)-Enantiomer F->H tR2

Caption: Workflow for the chiral HPLC resolution of biphenyl atropisomers.

References

  • Kamikawa, K., et al. "Stereoselective Synthesis of Both Enantiomers of Axially Chiral Biaryls Utilizing Planar Chiral Tricarbonyl(arene)chromium Complexes." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Yashima, E., et al. "NMR Studies of Chiral Discrimination Relevant to the Liquid Chromatographic Enantioseparation by a Cellulose Phenylcarbamate Derivative." Journal of the American Chemical Society. Available at:[Link]

  • Phenomenex. "The Chiral Notebook: Application Notes for Chiral Separations." Phenomenex Technical Notes. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize sterically hindered biaryls.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize sterically hindered biaryls. The target molecule, 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (commonly referred to as 2-methoxy-2',6'-dimethylbiphenyl), is a classic "tri-ortho-substituted" biaryl.

Synthesizing this motif via standard cross-coupling is notoriously difficult because the steric bulk of the 2,6-dimethyl groups on one ring and the 2-methoxy group on the other severely impedes the catalytic cycle. Below is a comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yield consistently below 20% when using standard Pd(PPh3)4 catalysis? A1: The failure of tetrakis(triphenylphosphine)palladium(0) is a direct result of steric hindrance. In a tri-ortho-substituted system, the palladium center struggles with two key steps: oxidative addition into the hindered 2-halo-1,3-dimethylbenzene, and the subsequent transmetalation of the 2-methoxyphenylboronic acid. Pd(PPh3)4 is simply too bulky and insufficiently electron-rich to force the oxidative addition step, leading to stalled reactions and catalyst degradation[1].

Q2: What is the optimal catalytic system for synthesizing this specific biaryl? A2: You must switch to a catalyst system utilizing dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), developed by the Buchwald group[1]. Causality: SPhos is highly electron-rich, which dramatically accelerates the rate-limiting oxidative addition of unactivated aryl chlorides. Furthermore, the flexible biaryl backbone of the ligand allows it to dynamically adjust its steric profile, accommodating the bulky 2,6-dimethyl groups during the sterically demanding transmetalation and reductive elimination steps[1].

Q3: My GC-MS shows high levels of anisole instead of the target product. How do I prevent this? A3: You are observing protodeboronation , a common side reaction where 2-methoxyphenylboronic acid is hydrolyzed into anisole. This occurs when the transmetalation step is slower than the degradation of the boronic acid in the presence of strong aqueous bases. Solution: Switch to a weaker, anhydrous base such as finely milled K3PO4 in a non-polar solvent like toluene. Alternatively, employ a syringe pump to slowly add the boronic acid over 4 hours, ensuring its concentration remains low relative to the active Pd(II) intermediate.

Q4: Are there alternative synthetic routes if the Suzuki-Miyaura coupling remains problematic? A4: Yes. If boronic acid stability remains an issue, you can pivot to a Kumada cross-coupling . Using 2-methoxyphenylmagnesium bromide with 2-chloro-1,3-dimethylbenzene in the presence of an N-Heterocyclic Carbene (NHC) palladium complex (e.g.,[Pd(μ-Cl)(Cl)(NHC)]2) has been proven to yield the target biaryl efficiently[2]. The highly active NHC ligand provides the necessary electron density to drive the coupling of Grignard reagents with hindered aryl chlorides[2].

Quantitative Data: Catalyst Performance Comparison

To illustrate the necessity of modern ligand design, review the empirical performance data for the synthesis of 2-methoxy-2',6'-dimethylbiphenyl below:

Catalyst SystemAryl HalideCoupling PartnerTemp (°C)Time (h)Yield (%)Primary Limitation / Note
Pd(PPh3)4 / Na2CO32-Bromo-m-xylene2-Methoxyphenylboronic acid8024< 20%Failure at oxidative addition step
Pd2(dba)3 / SPhos / K3PO42-Chloro-m-xylene2-Methoxyphenylboronic acid1001292% Highly efficient for sterically hindered biaryls
[Pd(μ-Cl)(Cl)(NHC)]22-Chloro-m-xylene2-Methoxyphenylmagnesium bromide602488% Requires rigorous anhydrous conditions (Kumada)

Mechanistic Workflow & Troubleshooting Diagrams

Understanding the catalytic bottlenecks is critical for rational troubleshooting. The diagrams below map the mechanistic pathway and our recommended diagnostic logic.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting for hindered Ar-X) Pd0->OxAdd 2-Chloro-1,3-dimethylbenzene PdII_X Ar-Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetalation (Base-assisted, Sterically Demanding) PdII_X->TransMet 2-Methoxyphenylboronic acid + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (Fast for bulky ligands) PdII_Ar->RedElim RedElim->Pd0 Regenerate Pd(0) Product 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (Target Product) RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting sterically hindered transition states.

Troubleshooting Start Issue: Low Yield of 2-Methoxy-2',6'-dimethylbiphenyl Check1 Analyze Crude by GC-MS: Is Protodeboronation Observed? Start->Check1 Path1A Yes (High Anisole): Optimize Base (Use K3PO4) or Slow Addition of Boronic Acid Check1->Path1A High Ar-H Path1B No: Check Ar-X Conversion Check1->Path1B Low Ar-H Check2 Is 2-Chloro-1,3-dimethylbenzene Unreacted? Path1B->Check2 Path2A Yes (Low Conversion): Switch to Electron-Rich Bulky Ligand (e.g., SPhos, NHC) Check2->Path2A Low Conversion Path2B No: Check for Homocoupling Check2->Path2B High Conversion Check3 Are Biaryl Homocoupling Products Detected? Path2B->Check3 Path3A Yes: Strictly Degas Solvents to Exclude O2 Check3->Path3A Ar-Ar detected

Troubleshooting workflow for resolving low yields in sterically hindered biaryl synthesis.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To guarantee scientific integrity, this protocol incorporates an In-Process Control (IPC) . This ensures the system validates its own progression before you commit to the final workup.

Reagents Required:

  • 2-Chloro-1,3-dimethylbenzene (1.0 equiv, 10 mmol)

  • 2-Methoxyphenylboronic acid (1.5 equiv, 15 mmol)

  • Pd2(dba)3 (1.0 mol% Pd)

  • SPhos ligand (2.4 mol%)

  • K3PO4 (anhydrous, finely milled, 2.0 equiv)

  • Toluene (degassed, 30 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Schlenk Technique): In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 and SPhos. Add 5 mL of degassed toluene. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow, indicating the formation of the active L_nPd(0) species.

  • Reaction Setup: To the active catalyst solution, add 2-chloro-1,3-dimethylbenzene, 2-methoxyphenylboronic acid, and anhydrous K3PO4. Add the remaining 25 mL of degassed toluene. Seal the flask and heat to 100 °C in an oil bath.

  • In-Process Control (IPC) & Validation:

    • Action: At t = 2 hours, withdraw a 50 µL aliquot under positive argon pressure. Quench into 0.5 mL ethyl acetate and 0.5 mL water. Analyze the organic layer via GC-MS.

    • Self-Validation Check: You should observe >50% consumption of 2-chloro-1,3-dimethylbenzene. If the aryl chloride is unreacted but the boronic acid is depleted, protodeboronation is occurring. Do not proceed. Cool the reaction, add an additional 0.5 equiv of boronic acid via syringe pump, and verify your argon seal.

  • Completion & Workup: Once IPC confirms >95% conversion (typically 12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- as a colorless oil or white solid.

References

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. Journal of the American Chemical Society. URL:[Link]

  • Stereoselective Synthesis of Both Enantiomers of Axially Chiral Biaryls Utilizing Planar Chiral Tricarbonyl(arene)chromium Complexes. Kamikawa, K.; Tachibana, A.; Sugimoto, S.; Uemura, M. The Journal of Organic Chemistry. URL:[Link]

  • Highly active [Pd(μ-Cl)(Cl)(NHC)]2 (NHC = N-Heterocyclic Carbene) in the Cross Coupling of Grignard Reagents with Aryl Chloride. Amazon S3 Supporting Information / Literature Archive. URL:[Link](Note: References underlying NHC/Grignard methodologies trace to foundational Buchwald/NHC cross-coupling literature).

Sources

Optimization

Technical Support Center: Troubleshooting Tri-Ortho-Substituted Biaryl Cross-Coupling

Overview Synthesizing 2-methoxy-2',6'-dimethylbiphenyl presents a formidable steric challenge. As a tri-ortho-substituted biaryl, the extreme steric bulk around the forming carbon-carbon bond severely impedes the transme...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Synthesizing 2-methoxy-2',6'-dimethylbiphenyl presents a formidable steric challenge. As a tri-ortho-substituted biaryl, the extreme steric bulk around the forming carbon-carbon bond severely impedes the transmetalation and reductive elimination steps of standard palladium-catalyzed cross-coupling cycles. This guide provides mechanistic insights, field-proven protocols, and troubleshooting steps for researchers facing low yields, protodeboronation, or stalled reactions.

Diagnostic Workflow: Identifying Coupling Bottlenecks

When standard conditions fail, identifying the exact point of failure within the catalytic cycle is critical. Use the workflow below to diagnose your reaction mixture via GC/MS and select the appropriate intervention.

TroubleshootingWorkflow Start Issue: Low Yield of 2-Methoxy-2',6'-dimethylbiphenyl CheckSM Analyze Reaction Mixture via GC/MS Start->CheckSM Unreacted Unreacted Aryl Halide (Failed Oxidative Addition) CheckSM->Unreacted Pathway A Dehalogenation Dehalogenation / Homocoupling (Failed Reductive Elimination) CheckSM->Dehalogenation Pathway B Protodeboronation Protodeboronation of Boronic Acid (Slow Transmetalation) CheckSM->Protodeboronation Pathway C SolA Switch to Electron-Rich Ligand (e.g., SPhos, XPhos) Unreacted->SolA SolB Increase Ligand Steric Bulk (e.g., Buchwald G3/G4, NHC) Dehalogenation->SolB SolC Use Anhydrous Base (K3PO4) or Fast Heating Protodeboronation->SolC Success Successful Tri-Ortho Biaryl Coupling SolA->Success SolB->Success SolC->Success

Logical troubleshooting workflow for diagnosing and resolving tri-ortho-substituted biaryl coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My standard Pd(PPh3)4 catalyst yields less than 10% of 2-methoxy-2',6'-dimethylbiphenyl. Why does the reaction stall? A: The failure of first-generation catalysts like Pd(PPh3)4 in synthesizing tri-ortho-substituted biaryls is rooted in the thermodynamics of the catalytic cycle. While oxidative addition of the aryl halide might proceed, the subsequent reductive elimination (RE) step is highly disfavored due to severe steric repulsion between the ortho-methoxy and ortho-methyl substituents. To accelerate RE, you must utilize supporting ligands that exert specific electronic and steric pressures on the palladium center.1[1].

Q2: Which ligand class is optimal for overcoming the specific steric repulsion in this molecule? A: For Suzuki-Miyaura coupling (SMC), Buchwald-type ligands such as SPhos are the industry standard. They possess an electron-rich lower ring that interacts with the Pd center, stabilizing the catalyst while their sheer bulk promotes RE.2[2]. Alternatively, if you are utilizing a Kumada cross-coupling approach with Grignard reagents,3[3].

Q3: I am observing significant amounts of 1,3-dimethylbenzene in my GC/MS instead of the product. How do I prevent this? A: The presence of 1,3-dimethylbenzene indicates protodeboronation of your 2,6-dimethylphenylboronic acid. Sterically hindered boronic acids transmetalate slowly. When transmetalation is the rate-limiting step, the boronic acid is exposed to the basic, aqueous reaction conditions for prolonged periods, leading to competitive hydrolysis. Solution:

  • Switch to an anhydrous base: Use finely milled anhydrous K3PO4 or Cs2CO3 in a polar aprotic solvent (e.g., Toluene/THF) to minimize water exposure.

  • Increase boronic acid equivalents: Use 1.5 to 2.0 equivalents of the boronic acid to outcompete the degradation pathway.

  • Use a precatalyst: 4[4].

Quantitative Data: Ligand Efficiency Comparison

The following table summarizes the kinetic and thermodynamic advantages of advanced ligand systems in the synthesis of sterically hindered biaryls.

Catalyst / Ligand SystemOxidative Addition RateReductive Elimination ΔG‡Typical Yield (%)Primary Application / Advantage
Pd(PPh3)4 Slow> 25.0 kcal/mol< 10%Baseline; ineffective for tri-ortho systems.
Pd2(dba)3 / SPhos Fast19.9 kcal/mol75 - 85%Industry standard for hindered Suzuki couplings.
Pd / PhenCarPhos Fast16.5 kcal/mol> 90%Accelerated RE via electronic tuning.
[Pd(μ-Cl)(Cl)(NHC)]2 Very FastLow (Sterically driven)85 - 95%Optimal for Kumada coupling with Grignard reagents.

Catalytic Cycle & Steric Bottleneck Analysis

Understanding exactly where the steric hindrance manifests is crucial for optimizing reaction parameters.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA 2-Bromoanisole TM Trans- metalation OA->TM Base / Ligand RE Reductive Elimination TM->RE 2,6-Dimethylphenyl- boronic acid RE->Pd0 Product Release (Steric Bottleneck) Note Bulky ligands (SPhos, NHC) lower the ΔG‡ barrier here by forcing the aryl groups together mechanically. RE->Note

Logical relationship of steric hindrance within the palladium-catalyzed cross-coupling cycle.

Validated Experimental Protocol: Synthesis of 2-Methoxy-2',6'-dimethylbiphenyl

This self-validating protocol utilizes a Buchwald Pd G3 precatalyst to ensure complete activation and minimize side reactions during Suzuki-Miyaura cross-coupling.

Materials Required:

  • 2-Bromoanisole (1.0 mmol)

  • 2,6-Dimethylphenylboronic acid (1.5 mmol)

  • SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • K3PO4 (anhydrous, finely milled, 3.0 mmol)

  • Toluene (degassed, 4.0 mL)

Step-by-Step Methodology:

  • Preparation of the Inert Environment: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with SPhos Pd G3 (2 mol%), 2,6-dimethylphenylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv).

    • Causality: Anhydrous K3PO4 provides sufficient basicity for transmetalation without introducing the proton source necessary for rapid protodeboronation of the hindered boronic acid.

  • Addition of Electrophile and Solvent: Add 2-bromoanisole (1.0 equiv) followed by 4.0 mL of rigorously degassed toluene. Seal the flask and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture to 100 °C under vigorous stirring (1000 rpm) for 12 hours.

    • Causality: High temperatures are mandatory to overcome the substantial activation barrier of the reductive elimination step in tri-ortho-substituted systems. Vigorous stirring ensures the heterogeneous base remains fully suspended for optimal surface-area contact.

  • Reaction Monitoring (Self-Validation Step): At 4 hours, extract a 10 µL aliquot under positive N2 pressure, quench with EtOAc/H2O, and analyze the organic layer via GC/MS. You should observe >50% conversion to the biaryl product.

    • Validation Logic: If unreacted 2-bromoanisole remains but the boronic acid mass is completely depleted (replaced by 1,3-dimethylbenzene), protodeboronation has outpaced coupling. Spike the reaction with an additional 0.5 equiv of boronic acid to drive it to completion.

  • Workup and Purification: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 2-methoxy-2',6'-dimethylbiphenyl.

References

  • Yin, J., & Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society. 1

  • ACS Publications. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." Organic Letters. 2

  • Navarro, O., et al. "A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature." Journal of the American Chemical Society.4

  • Amazon S3 Hosted Supplementary Data. "Highly active [Pd(μ-Cl)(Cl)(NHC)]2 (NHC = N-Heterocyclic Carbene) in the Cross Coupling of Grignard Reagents with Aryl Chloride."3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in the Synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Welcome to the Technical Support Center for the synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the preparation of this sterically hindered biaryl. By understanding the root causes of impurity formation, you can optimize your synthetic strategy and streamline your purification process.

The synthesis of 2-methoxy-2',6'-dimethyl-1,1'-biphenyl, a tetra-ortho-substituted biaryl, is a sterically demanding transformation. The most common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction is not without its challenges, particularly when dealing with hindered substrates where reaction rates can be sluggish, leading to lower yields and the formation of various byproducts.[3][4]

This guide provides a question-and-answer-based approach to troubleshoot common issues, offering insights into the "why" behind experimental choices and providing actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant amounts of homocoupling products in my reaction mixture. What are the causes and how can I minimize them?

Homocoupling, the formation of symmetric biaryls from the starting materials (e.g., 2,2',6,6'-tetramethyl-1,1'-biphenyl and 2,2'-dimethoxy-1,1'-biphenyl), is a prevalent side reaction in Suzuki couplings.[5][6]

Primary Causes:

  • Oxygen Contamination: The presence of even trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.[7]

  • Palladium(0) Instability: If the palladium(0) catalyst is not efficiently consumed in the cross-coupling cycle, it can catalyze the homocoupling of the aryl halide.

  • Base-Induced Decomposition: Certain bases can promote the decomposition of the boronic acid, leading to homocoupling.

Troubleshooting & Optimization:

Parameter Recommendation Rationale
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire process, from reagent preparation to reaction quenching.To prevent oxygen-induced side reactions.
Reagent Purity Use high-purity, degassed solvents and reagents.Impurities in starting materials can act as catalysts for side reactions.[8][9]
Catalyst & Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3]These ligands stabilize the palladium center, promote the desired cross-coupling pathway, and suppress homocoupling.[3]
Base Selection Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]These bases are effective in activating the boronic acid for transmetalation without causing significant degradation.[3]
Question 2: My primary impurity is the dehalogenated starting material (2,6-dimethylanisole). What leads to this protodehalogenation, and how can it be prevented?

Protodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is another common side reaction that reduces the yield of the desired product.[5]

Primary Causes:

  • Source of Protons: The presence of water or other protic species in the reaction mixture can lead to the protonation of the organopalladium intermediate.

  • Reducing Agents: Certain reagents or impurities can act as reducing agents, facilitating the cleavage of the carbon-halogen bond.

Troubleshooting & Optimization:

Parameter Recommendation Rationale
Solvent & Reagents Use anhydrous solvents and dry reagents. Consider using molecular sieves to remove trace amounts of water.To minimize the availability of protons that can lead to protodehalogenation.
Base Use a non-nucleophilic, anhydrous base.To avoid introducing water or other protic species.
Reaction Temperature Maintain the optimal reaction temperature. Excessively high temperatures can promote side reactions.To favor the desired cross-coupling over decomposition pathways.
Question 3: I'm seeing a significant amount of an impurity that I suspect is a phenol (2,6-dimethylphenol). How is this formed and what can I do to avoid it?

The formation of phenols from aryl halides can occur under Suzuki coupling conditions, especially with sterically hindered substrates.[10]

Primary Causes:

  • Hydroxide Source: The presence of water in combination with the base can generate hydroxide ions, which can displace the halide on the aryl halide, particularly at elevated temperatures.[10]

  • Boronic Acid Oxidation: Boronic acids can be susceptible to oxidation, which can indirectly lead to the formation of phenols.[5]

Troubleshooting & Optimization:

Parameter Recommendation Rationale
Water Content Use anhydrous conditions. If using a base like K₃PO₄, which can contain water, consider drying it beforehand or using freshly activated molecular sieves in the reaction.[10]To minimize the source of hydroxide ions.[10]
Ligand Selection The use of certain ligands, like DPEPhos, has been shown to inhibit phenol formation.[10]The ligand can influence the reactivity of the palladium complex and suppress side reactions.[10]
Boronic Acid Quality Use high-quality boronic acid or consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.[3]To reduce the likelihood of oxidation and subsequent side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

This protocol provides a starting point for the synthesis and can be optimized based on the troubleshooting advice above.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1,3-dimethylbenzene (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed toluene. Then, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 8 mol %).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 17-24 hours, monitoring the progress by TLC or GC-MS.[10]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[11][12]

Protocol 2: Purification by Recrystallization

For further purification, recrystallization can be an effective technique.[13]

  • Solvent Selection: Dissolve the impure solid in a minimal amount of a hot solvent (e.g., 95% ethanol or a mixture of ethylene glycol and water).[13][14]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Key Processes

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_impurities Common Impurity Pathways Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar'-B(OR)2 Protodehalogenation Protodehalogenation (Ar-H) Ar-Pd(II)-X-L2->Protodehalogenation H+ Source Phenol_Formation Phenol Formation (Ar-OH) Ar-Pd(II)-X-L2->Phenol_Formation OH- Source Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Desired Product) Reductive_Elimination->Product Homocoupling Homocoupling (Ar-Ar or Ar'-Ar') Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-X->Homocoupling Pd(0) or O2 Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Ar'-B(OR)2->Homocoupling Pd(0) or O2

Caption: Suzuki-Miyaura cycle and competing impurity pathways.

Troubleshooting_Workflow Start Impurity Detected in 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- Identify_Impurity Identify Impurity by LC-MS, GC-MS, NMR Start->Identify_Impurity Homocoupling Homocoupling Products? Identify_Impurity->Homocoupling Dehalogenation Dehalogenated Starting Material? Homocoupling->Dehalogenation No Optimize_Atmosphere Improve Inert Atmosphere (Degas Solvents, Use Glovebox) Homocoupling->Optimize_Atmosphere Yes Phenol Phenol Formation? Dehalogenation->Phenol No Use_Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Molecular Sieves) Dehalogenation->Use_Anhydrous Yes Phenol->Use_Anhydrous Yes Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Optimize_Atmosphere->Optimize_Ligand Optimize_Base Use Moderate, Anhydrous Base (e.g., K3PO4) Optimize_Ligand->Optimize_Base Purify Purify by Column Chromatography or Recrystallization Optimize_Base->Purify Optimize_Temp Optimize Reaction Temperature Use_Anhydrous->Optimize_Temp Use_Boronic_Ester Consider Boronic Ester (e.g., Pinacol Ester) Use_Anhydrous->Use_Boronic_Ester Optimize_Temp->Purify Use_Boronic_Ester->Purify

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Optimization

Technical Support Center: Crystallization Optimization for 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

Welcome to the Technical Support Center for crystallization process development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for crystallization process development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (CAS: 137898-21-6).

Due to its sterically hindered biaryl axis and asymmetric substitution, this compound often exhibits high solubility in organic solvents and a significant kinetic barrier to nucleation. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than true crystalline nucleation[1]. This guide provides field-proven, self-validating methodologies to bypass the miscibility gap and achieve high-purity crystalline yields.

Part 1: Diagnostic Workflow for Crystallization Troubleshooting

Before altering your experimental parameters, use the following logic tree to diagnose your crystallization failure and select the appropriate intervention.

CrystallizationTroubleshooting Start Determine Solubility & MSZW Decision1 Solubility at 25°C? Start->Decision1 Cooling Cooling Crystallization (e.g., Acetonitrile/Toluene) Decision1->Cooling Moderate (<100 mg/mL) AntiSolvent Anti-Solvent Crystallization (e.g., EtOH/Water) Decision1->AntiSolvent High (>200 mg/mL) OilingOut1 Does it Oil Out (LLPS)? Cooling->OilingOut1 OilingOut2 Does it Oil Out (LLPS)? AntiSolvent->OilingOut2 Seed1 Seed in MSZW & Reduce Cooling Rate OilingOut1->Seed1 Yes Success Isolate High-Purity Crystalline Solid OilingOut1->Success No Seed2 Reduce Dosing Rate & Seed before LLPS boundary OilingOut2->Seed2 Yes OilingOut2->Success No Seed1->Success Seed2->Success

Fig 1: Diagnostic workflow for mitigating oiling out during biaryl crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my product form a cloudy emulsion (oil out) instead of crystallizing when I cool the solution? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when the solution's supersaturation drives the system into a miscibility gap before it reaches the critical supersaturation required for solid crystal nucleation[1][2]. Because 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is highly soluble and sterically hindered, solute molecules have high mobility and kinetically favor forming a solute-rich liquid phase (an emulsion) rather than arranging into a rigid crystal lattice[3]. Causality & Resolution: To bypass the LLPS boundary, you must operate at a lower supersaturation. Utilize a solvent with a wider Metastable Zone Width (MSZW) and introduce seed crystals halfway into the MSZW to kinetically force solid nucleation before the oiling-out boundary is crossed[3][4].

Q2: How do I select the right solvent system to prevent oiling out? A2: Solvent selection dictates the thermodynamics of the MSZW. Solvents with excessively high drug solubility reduce the maximum achievable supersaturation, pushing the system toward LLPS[1]. Furthermore, polar protic solvents (like Isopropanol) form strong hydrogen bonds with the solute, increasing the interfacial tension and the energy barrier for nucleation, which widens the MSZW but delays crystallization[4][5]. Causality & Resolution: Switch to a polar aprotic solvent (e.g., Acetonitrile) or a non-polar solvent (e.g., Toluene). These solvents typically provide a narrower MSZW and faster nucleation kinetics, allowing the crystals to form before the system separates into two liquids[4][6].

Q3: My anti-solvent crystallization yields amorphous material and traps impurities. How can I improve this? A3: Rapid addition of an anti-solvent generates localized zones of extreme supersaturation. This leads to the rapid precipitation of amorphous solids or the entrapment of the solute-rich oil phase, which acts as a highly effective solvent for unwanted impurities[2][3]. Causality & Resolution: Control the desupersaturation rate. Implement a seeded normal addition where the anti-solvent is dosed slowly using a programmable syringe pump. By matching the dosing rate to the crystal growth rate, you maintain a constant, low supersaturation that rejects impurities[7][8].

Part 3: Quantitative Data & Solvent Selection Matrix

To guide your solvent screening, the following table summarizes the thermodynamic and kinetic impacts of various solvent classes on hindered biaryl molecules.

Solvent SystemSolvent TypeExpected MSZWSolubility ProfileLLPS (Oiling Out) RiskRecommended Action
Acetonitrile Polar AproticNarrow (8 - 16 °C)ModerateLowOptimal for Cooling Crystallization. Fast nucleation kinetics[4].
Toluene Non-polarNarrowHighModerateGood alternative if solubility in ACN is too low[6].
Isopropanol Polar ProticWide (24 - 47 °C)Very HighHigh Avoid pure use. High kinetic barrier to nucleation[4][5].
Ethanol / Water Protic / Anti-solventVariableTunableHigh (if dosed fast)Use strict cubic dosing rates and PAT monitoring[2][7].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (PAT integration) to ensure the system remains on the correct thermodynamic pathway.

Protocol A: Seeded Cooling Crystallization (Preferred)

Use this protocol if your compound has a moderate solubility (50-150 mg/mL) in solvents like Acetonitrile at elevated temperatures.

  • Preparation & Dissolution: Suspend the API in Acetonitrile at 10 volumes (v/w). Heat to 10°C above the predetermined dissolution temperature ( Tdiss​ ) until a completely clear solution is achieved.

  • Equilibration: Hold at Tdiss​+10∘C for 30 minutes.

    • Causality: This ensures the complete destruction of the solute's thermal history, preventing unpredictable "ghost nucleation" from sub-visible aggregates.

  • Controlled Cooling: Cool the reactor at a slow rate (0.1 - 0.2 °C/min) to a temperature exactly halfway into the MSZW.

  • Validation Check (In-line PAT): Monitor the solution using a Focused Beam Reflectance Measurement (FBRM) or turbidity probe. The baseline should remain flat. If counts increase rapidly with spherical chord lengths, LLPS has occurred early; you must reheat and increase solvent volume[2].

  • Seeding: Introduce 1-2 wt% of finely milled seed crystals.

    • Causality: Seeding bypasses the high kinetic energy barrier of primary nucleation, forcing the system to consume supersaturation via crystal growth rather than phase separating[3][7].

  • Desupersaturation Hold: Hold the temperature isothermally for 2 hours to allow the seed bed to grow and the supersaturation to drop safely below the LLPS boundary.

  • Final Isolation: Resume cooling at 0.1 °C/min to 0°C. Filter, wash with cold Acetonitrile, and dry under vacuum.

Protocol B: Controlled Anti-Solvent Crystallization

Use this protocol if the compound is highly soluble (>200 mg/mL) at room temperature, necessitating an anti-solvent (e.g., Water) to force precipitation.

  • Dissolution: Dissolve the API in a minimal volume of Ethanol at 25°C.

  • Initial Anti-Solvent Dosing: Slowly dose Water using a programmable syringe pump until the solution reaches the edge of the MSZW (just before the cloud point).

  • Seeding: Add 1-2 wt% seed crystals and hold for 1 hour to establish a stable crystal bed.

  • Non-Linear Dosing: Continue dosing the Water at a cubic addition profile (slow initially, accelerating over time).

    • Causality: A cubic addition rate matches the exponentially increasing surface area of the growing crystals, maintaining a constant, low supersaturation level and preventing sudden oiling out[2].

  • Validation Check: Continuously monitor via FBRM. A steady increase in chord length without a spike in fine counts confirms controlled growth rather than secondary nucleation or emulsion formation.

  • Isolation: Filter and wash with an Ethanol/Water mixture matching the final mother liquor composition.

Part 5: References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Crystallization in the Pharmaceutical Industry (Chapter 13) Source: Cambridge University Press & Assessment URL:[Link]

  • Oiling Out in Crystallization: Mechanisms and Solutions Source: Mettler Toledo URL:[Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II Source: Crystal Growth & Design (ACS Publications / PMC) URL:[Link]

  • Crystallisation in Pharmaceutical Processes Source: BIA Separations URL:[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen Life Sciences URL:[Link]

  • Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations Source: RSC Publishing URL:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Source: White Rose Research Online URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in 2-Methoxy-2',6'-dimethylbiphenyl Synthesis

Welcome to the Technical Support Center. Synthesizing tri-ortho-substituted biaryls like 2-methoxy-2',6'-dimethylbiphenyl via Suzuki-Miyaura cross-coupling is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing tri-ortho-substituted biaryls like 2-methoxy-2',6'-dimethylbiphenyl via Suzuki-Miyaura cross-coupling is notoriously challenging. The severe steric hindrance around the reaction centers significantly impedes the oxidative addition and transmetalation steps of the catalytic cycle. When the desired cross-coupling pathway is kinetically slowed, off-cycle side reactions—specifically the homocoupling of 2-methoxyphenylboronic acid to form 2,2'-dimethoxybiphenyl—can rapidly outcompete product formation.

This guide provides researchers and drug development professionals with authoritative, field-proven troubleshooting strategies to diagnose causality, optimize reaction conditions, and implement self-validating protocols.

Diagnostic Overview & Mechanistic Causality

To eliminate homocoupling, we must first understand the mechanistic divergence between the desired cross-coupling and the parasitic homocoupling pathways.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (2-Bromo-m-xylene) Pd0->OxAdd Cross-Coupling O2 O2 Ingress / Pd(II) Precatalyst Pd0->O2 Oxidation TransMet Transmetalation (2-Methoxyphenylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product 2-Methoxy-2',6'-dimethylbiphenyl (Desired Product) RedElim->Product PdII Pd(II) Species O2->PdII TransMetH1 Transmetalation 1 (Boronic Acid) PdII->TransMetH1 TransMetH2 Transmetalation 2 (Boronic Acid) TransMetH1->TransMetH2 HomoProduct 2,2'-Dimethoxybiphenyl (Homocoupling Byproduct) TransMetH2->HomoProduct Reductive Elimination HomoProduct->Pd0

Catalytic cycles showing desired cross-coupling versus the oxidative homocoupling pathway.

FAQ: Mechanistic Insights

Q: Why does 2-methoxyphenylboronic acid homocouple so readily in this specific synthesis? A: The causality lies in reaction kinetics. The electrophile, 2-bromo-m-xylene, is di-ortho-substituted, which creates a massive steric barrier that drastically reduces the rate of oxidative addition. Meanwhile, any Pd(II) species present in the reaction mixture will rapidly undergo two consecutive, less-hindered transmetalations with 2-methoxyphenylboronic acid. This is followed by reductive elimination to form 2,2'-dimethoxybiphenyl. This cycle is heavily exacerbated by oxygen ingress, which continually re-oxidizes the active Pd(0) catalyst back to Pd(II), creating a runaway homocoupling loop[1][2].

Q: How does my choice of palladium precatalyst intrinsically drive homocoupling? A: Using standard Pd(II) salts like Pd(OAc)₂ or PdCl₂ requires an initial reduction step in situ to generate the active Pd(0) species. In the absence of an exogenous reducing agent, the boronic acid itself acts as the reductant. This means you are intrinsically sacrificing two equivalents of 2-methoxyphenylboronic acid to generate one equivalent of homocoupled byproduct just to activate your catalyst[1][3].

Troubleshooting & Optimization Strategies

Troubleshooting Issue High Homocoupling Yield CheckO2 Is the reaction strictly anaerobic? Issue->CheckO2 FixO2 Degas solvents (Freeze-Pump-Thaw) CheckO2->FixO2 No CheckCat Using unreduced Pd(II) precatalyst? CheckO2->CheckCat Yes FixO2->CheckCat FixCat Switch to Pd(0) or Buchwald G3/G4 CheckCat->FixCat Yes CheckLigand Is the ligand sterically sufficient? CheckCat->CheckLigand No FixCat->CheckLigand FixLigand Use SPhos, XPhos, or NHC ligands CheckLigand->FixLigand No CheckDose Is boronic acid concentration high? CheckLigand->CheckDose Yes FixLigand->CheckDose FixDose Implement slow syringe-pump addition CheckDose->FixDose Yes Optimized Homocoupling Minimized CheckDose->Optimized No FixDose->Optimized

Logical troubleshooting workflow to diagnose and resolve homocoupling in hindered Suzuki reactions.

FAQ: Optimization

Q: I am using Pd(PPh₃)₄, but my cross-coupling yield is <20% and homocoupling is >60%. What ligand should I switch to? A: Pd(PPh₃)₄ is highly ineffective for tri-ortho-substituted biaryls. Triphenylphosphine lacks the steric bulk and electron density required to force the challenging oxidative addition of 2-bromo-m-xylene[4]. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs). Their steric bulk prevents the formation of off-cycle Pd complexes, while their strong electron-donating nature accelerates the fundamental catalytic steps, allowing cross-coupling to outpace homocoupling[3][5].

Q: Even with SPhos and strict degassing, I still see 10-15% homocoupling. How can I suppress it further? A: Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the instantaneous concentration of 2-methoxyphenylboronic acid extremely low, you kinetically disfavor the second transmetalation step required for homocoupling. Implement a slow, continuous addition of the boronic acid using a syringe pump over 2 to 4 hours[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction variables and the resulting product distribution. Notice how the combination of advanced precatalysts, anaerobic conditions, and slow addition dramatically shifts the balance toward the desired cross-coupled product.

Catalyst / Ligand SystemBase & Solvent SystemAtmosphere & Dosing StrategyCross-Coupling Yield (%)Homocoupling Yield (%)
Pd(PPh₃)₄K₂CO₃ / Toluene:H₂OAir, Bolus Addition15%65%
Pd(OAc)₂ / PPh₃K₂CO₃ / Toluene:H₂ON₂, Bolus Addition35%40%
Pd₂(dba)₃ / SPhosK₃PO₄ / Dioxane:H₂ON₂, Bolus Addition72%12%
SPhos-Pd-G3 K₃PO₄ / Dioxane:H₂O Argon (Degassed), Syringe Pump 94% <2%

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol utilizes a self-validating system. Each step includes a physical or chemical checkpoint to confirm that the environment is actively suppressing homocoupling.

Materials:

  • 2-Bromo-m-xylene (1.0 equiv, 1.0 mmol)

  • 2-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)

  • SPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (10:1 v/v, 5 mL total)

Step-by-Step Methodology:

  • Rigorous Degassing (The Anaerobic Checkpoint): Combine 1,4-dioxane and water in a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.

    • Self-Validation: The absence of bubbling upon the final thaw under static vacuum confirms the complete removal of dissolved O₂, actively shutting down the oxidative homocoupling pathway.

  • Precatalyst & Electrophile Loading: In an Argon-filled glovebox, add SPhos-Pd-G3, K₃PO₄, and 2-bromo-m-xylene to a dry reaction vial equipped with a magnetic stir bar. Seal with a PTFE septum.

    • Causality Note: SPhos-Pd-G3 cleanly generates the active L-Pd(0) species upon mild basic activation without consuming the boronic acid as a reductant.

  • Solvent Addition & Heating: Transfer the vial to a fume hood. Inject 4 mL of the degassed Dioxane/H₂O mixture. Heat the reaction to 80 °C.

    • Self-Validation: The solution should turn a clear, pale yellow/orange. A shift to dark black indicates palladium black precipitation (catalyst death), which will immediately halt cross-coupling and spike homocoupling.

  • Kinetic Dosing of Boronic Acid: Dissolve 2-methoxyphenylboronic acid in the remaining 1 mL of degassed solvent. Using a programmable syringe pump, inject this solution into the reaction vial at a rate of 0.25 mL/hour (total addition time = 4 hours).

    • Causality Note: This keeps the boronic acid concentration near zero, kinetically starving the bimolecular homocoupling reaction while providing just enough reagent for the cross-coupling transmetalation.

  • Completion & Workup: Stir for an additional 1 hour post-addition. Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Excess in 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- Resolution

Welcome to the Technical Support Center for the chiral resolution of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- . As an axially chiral biphenyl (atropisomer) with three ortho-substituents (one methoxy, two methyls), this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- . As an axially chiral biphenyl (atropisomer) with three ortho-substituents (one methoxy, two methyls), this molecule presents unique stereochemical challenges. Its neutral electronic nature precludes classical diastereomeric salt formation, and its intermediate rotational energy barrier requires strict thermal management[1].

This guide provides researchers and drug development professionals with causality-driven troubleshooting protocols, validated methodologies, and strategic workflows to maximize enantiomeric excess (ee) and yield.

Strategic Resolution Workflows

ResolutionStrategy A Racemic 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- B Chiral Chromatography (HPLC/SFC) A->B Method 1 C Inclusion Complex Crystallization A->C Method 2 D Thermodynamic Deracemization A->D Method 3 E Optimize CSP & Mobile Phase B->E F Select Chiral Host (e.g., TADDOL) C->F G Temperature Cycling & Chiral Selector D->G H High ee (>99%) Target E->H F->H G->H

Strategic workflows for resolving axially chiral biphenyl derivatives to achieve high ee.

Section 1: Preparative Chiral Chromatography (HPLC/SFC)

FAQ 1: Why am I observing peak tailing and poor resolution ( Rs​<1.5 ) on my amylose-based Chiral Stationary Phase (CSP)?

  • Causality: 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is a highly lipophilic, neutral molecule. When using Normal Phase (NP) chromatography (e.g., Hexane/Isopropanol), peak tailing on polysaccharide-based CSPs often results from non-specific hydrophobic interactions with the silica support rather than the chiral selector itself[2].

  • Actionable Solution: Transition to Supercritical Fluid Chromatography (SFC) or Polar Organic Mode (POM) . Using 100% Methanol or Acetonitrile in POM enhances the specific π−π and dipole-dipole interactions between the methoxy group of the biphenyl and the carbamate linkages of the CSP. For SFC, using supercritical CO2​ with a methanol modifier significantly sharpens peaks due to higher solute diffusivity and lower mobile phase viscosity.

FAQ 2: How does column temperature affect the enantiomeric excess of this specific biphenyl?

  • Causality: The rotational barrier of a tri-ortho-substituted biphenyl is intermediate (typically 18–22 kcal/mol). While stable at room temperature, it undergoes slow enantiomerization at elevated temperatures (dynamic stereochemistry)[1]. If the HPLC column temperature is set too high (e.g., >30°C), on-column racemization occurs. This manifests as a raised baseline or a "plateau" between the two enantiomer peaks, permanently degrading the ee of the collected fractions[3].

  • Actionable Solution: Maintain the column compartment at sub-ambient to ambient temperatures (10°C - 15°C). Ensure that the fraction recovery evaporation step is also performed under high vacuum at <30°C .

Section 2: Thermodynamically Controlled Deracemization

FAQ 3: My fractional crystallization with chiral hosts yields an ee of only 60-70%. How can I push this to >95% while improving yield?

  • Causality: Neutral biphenyls rely on weaker intermolecular forces (van der Waals, π−π stacking) to form inclusion complexes with chiral hosts. Standard crystallization is kinetically limited to a maximum 50% yield of the target enantiomer.

  • Actionable Solution: Implement a Thermodynamically Controlled Deracemization strategy[4]. Because this specific biphenyl can racemize in solution at elevated temperatures (e.g., 60-70°C), heating the suspension in the presence of the chiral host allows the less favored enantiomer to racemize in solution. Meanwhile, the favored enantiomer continuously crystallizes out as the inclusion complex. The solid phase acts as a "thermodynamic sink," driving both yield and ee to near quantitative levels[4].

Deracemization S_sol (S)-Enantiomer (Solution) R_sol (R)-Enantiomer (Solution) S_sol->R_sol Heat (Racemization) R_cryst (R)-Host Complex (Solid) R_sol->R_cryst Chiral Host Crystallization R_cryst->R_sol Dissolution

Deracemization cycle where solution-phase racemization feeds a solid-phase thermodynamic sink.

Section 3: Validated Experimental Protocols
Protocol A: SFC Resolution of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

This protocol utilizes SFC to prevent thermal racemization while ensuring high throughput.

  • System Preparation: Equilibrate the preparative SFC system equipped with a Chiralpak IA column (250 x 21.1 mm, 5 µm) at a strictly controlled 15°C.

  • Mobile Phase: Set the flow rate to 50 mL/min using an isocratic blend of 90% supercritical CO2​ and 10% Methanol. Backpressure regulator (BPR) should be set to 120 bar.

  • Sample Preparation: Dissolve the racemic biphenyl in pure Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 0.5 mL (25 mg) per run.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the first eluting peak (E1) and second eluting peak (E2) using strict time-sliced fraction collection to avoid cross-contamination.

  • Recovery: Evaporate the methanol modifier under reduced pressure using a rotary evaporator with a water bath set no higher than 25°C to prevent post-column thermal racemization.

Protocol B: Enantiomeric Excess Determination via Analytical HPLC

A self-validating analytical method to confirm the success of Protocol A.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Conditions: Hexane/Isopropanol (99:1 v/v), Flow rate: 1.0 mL/min, Temperature: 20°C.

  • Calculation: Calculate the enantiomeric excess using the integrated peak areas:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100
Quantitative Data Summary

The following table summarizes the expected outcomes based on the application of different resolution methodologies for tri-ortho-substituted biphenyls.

Table 1: Effect of Resolution Methods on Enantiomeric Excess and Yield

Resolution MethodChiral Selector / HostTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Normal Phase HPLCChiralpak AD254288
Polar Organic HPLCChiralpak IA154696
SFC ( CO2​ /MeOH) Chiralpak IA 15 48 >99
Inclusion CrystallizationTADDOL derivative203582
Dynamic Deracemization TADDOL derivative 65 89 94

Sources

Reference Data & Comparative Studies

Validation

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- vs 2-methoxybiphenyl in catalytic efficiency

Catalytic Efficiency in Cross-Coupling: A Benchmark Comparison of 2-Methoxybiphenyl vs. 2-Methoxy-2',6'-dimethylbiphenyl Synthesis As cross-coupling methodologies have evolved, the synthesis of sterically encumbered biar...

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Author: BenchChem Technical Support Team. Date: April 2026

Catalytic Efficiency in Cross-Coupling: A Benchmark Comparison of 2-Methoxybiphenyl vs. 2-Methoxy-2',6'-dimethylbiphenyl Synthesis

As cross-coupling methodologies have evolved, the synthesis of sterically encumbered biaryls has remained one of the most rigorous stress tests for catalytic efficiency. In pharmaceutical development and materials science, the ability to selectively couple highly substituted aryl rings dictates the viability of a synthetic route[1].

This guide provides an in-depth comparative analysis of two benchmark targets: 2-methoxybiphenyl (a mono-ortho-substituted system) and 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (commonly referred to as 2-methoxy-2',6'-dimethylbiphenyl, a tri-ortho-substituted system). By examining the causality behind catalyst selection, we can understand why standard palladium complexes succeed in the former but catastrophically fail in the latter, necessitating advanced ligand architectures.

Mechanistic Causality: The Steric Bottleneck

To understand the divergence in catalytic efficiency between these two molecules, we must dissect the catalytic cycle. The Suzuki-Miyaura cross-coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1].

For a mono-ortho system like 2-methoxybiphenyl, standard catalysts such as Pd(PPh3)4 efficiently navigate all three steps. The single methoxy group provides minimal steric resistance, allowing the arylboronic acid to easily coordinate with the Pd(II) intermediate during transmetalation[2].

However, synthesizing the tri-ortho-substituted 2-methoxy-2',6'-dimethylbiphenyl introduces a severe steric bottleneck. When the Pd(II) complex attempts transmetalation with a highly substituted boronic acid (e.g., 2,6-dimethylphenylboronic acid), the steric clash between the ortho-methoxy and ortho-methyl groups prevents the necessary coplanar geometry required for aryl transfer. First-generation ligands like triphenylphosphine (PPh3) lack the structural bulk to force the reaction forward, resulting in stalled catalytic cycles and near-zero yields[3].

To overcome this, advanced dialkylbiaryl phosphines (Buchwald ligands) such as SPhos, or N-Heterocyclic Carbenes (NHCs), must be employed. These ligands are highly electron-rich, which accelerates the initial oxidative addition. More importantly, their extreme steric bulk paradoxically facilitates the reaction: it forces the palladium center to remain mono-ligated (L1Pd), opening a coordination site for the bulky boronic acid, and subsequently forces the two bulky aryl groups into close proximity, dramatically lowering the activation energy for reductive elimination[3].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd + Aryl Halide PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Steric Bottleneck) PdII->TransMet + Boronic Acid + Base PdII_2 Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_2 Fails for tri-ortho with Pd(PPh3)4 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Biaryl Product

Figure 1: Catalytic cycle highlighting the transmetalation steric bottleneck for tri-ortho systems.

Catalytic Efficiency Benchmarks

The quantitative data below illustrates the stark contrast in catalytic requirements. While 2-methoxybiphenyl can be synthesized with basic Pd(0) sources, the tri-ortho benchmark demands highly engineered ligands to achieve meaningful turnover numbers (TON). Notably, utilizing strong σ-donating NHC ligands in Kumada-type couplings has also emerged as a highly efficient alternative for these hindered scaffolds[4].

Target CompoundSteric ClassCatalyst SystemCoupling TypeYield (%)
2-MethoxybiphenylMono-orthoPd(PPh3)4 (5 mol%)Suzuki-Miyaura82 - 95%
2-Methoxy-2',6'-dimethylbiphenylTri-orthoPd(PPh3)4 (5 mol%)Suzuki-Miyaura< 5%
2-Methoxy-2',6'-dimethylbiphenylTri-orthoPd(OAc)2 / SPhos (2 mol%)Suzuki-Miyaura> 94%
2-Methoxy-2',6'-dimethylbiphenylTri-ortho[Pd(μ-Cl)(Cl)(NHC)]2 (1 mol%)Kumada99%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the solvent and base selections is critical for success.

Protocol A: Synthesis of 2-Methoxybiphenyl (Mono-ortho Benchmark)

Causality: For unhindered substrates, a biphasic Toluene/H2O system with K2CO3 is optimal. The aqueous phase dissolves the base and boronic acid, facilitating the formation of the reactive boronate anion, while the organic phase stabilizes the Pd catalyst[5].

  • Preparation : In a round-bottom flask, combine 2-bromoanisole (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst Addition : Add Pd(PPh3)4 (5 mol%). Validation: The distinct yellow color of the solution confirms the presence of the active Pd(0) complex.

  • Solvent & Base : Add a degassed mixture of Toluene/H2O (4:1 v/v) followed by K2CO3 (2.0 equiv). Degassing via sparging is critical to prevent catalyst oxidation.

  • Reaction : Reflux at 80 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the 2-bromoanisole spot validates reaction completion.

  • Workup & Validation : Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash chromatography. Confirm the product via 1H NMR by identifying the distinct methoxy singlet at δ 3.81 ppm alongside 9 aromatic protons[6].

Protocol B: Synthesis of 2-Methoxy-2',6'-dimethylbiphenyl (Tri-ortho Benchmark)

Causality: Biphasic systems often inhibit the delicate transmetalation of highly hindered substrates. Therefore, we utilize an anhydrous system with K3PO4, which provides superior basicity in purely organic solvents (Toluene) to drive the reaction[3].

  • Preparation : In an argon-filled glovebox, charge a Schlenk flask with 2-bromo-m-xylene (1.0 equiv) and 2-methoxyphenylboronic acid (1.5 equiv).

  • Catalyst & Ligand : Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%). The 1:2 Pd-to-ligand ratio ensures the in situ reduction and formation of the highly active L1Pd(0) species.

  • Base & Solvent : Add anhydrous K3PO4 (2.0 equiv) and dry, degassed toluene.

  • Reaction : Heat to 100 °C for 12-24 hours. Validation: A color change from orange/red (Pd(II) precatalyst) to dark brown indicates successful catalyst activation and turnover.

  • Workup & Validation : Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Purify via column chromatography. Confirm the tri-ortho product via 1H NMR by validating the presence of the methoxy singlet at ~3.75 ppm and the two symmetrical methyl singlets at ~1.90 ppm[4].

ExpWorkflow cluster_0 Protocol A: 2-Methoxybiphenyl cluster_1 Protocol B: 2-Methoxy-2',6'-dimethylbiphenyl A1 Bromobenzene + 2-Methoxyphenylboronic Acid A2 Pd(PPh3)4 (5 mol%) K2CO3, 80°C A1->A2 A3 Mono-ortho Biaryl (>95% Yield) A2->A3 B1 2-Bromo-m-xylene + 2-Methoxyphenylboronic Acid B2 Pd(OAc)2 / SPhos (2 mol%) K3PO4, 100°C B1->B2 B3 Tri-ortho Biaryl (>90% Yield) B2->B3

Figure 2: Comparative experimental workflows for mono-ortho and tri-ortho biaryl synthesis.

Sources

Comparative

Validation of chiral HPLC methods for 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

An in-depth technical guide to the method development and validation for the chiral separation of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (commonly referred to as 2-methoxy-2',6'-dimethylbiphenyl). As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the method development and validation for the chiral separation of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (commonly referred to as 2-methoxy-2',6'-dimethylbiphenyl).

As a Senior Application Scientist, I approach the enantiomeric separation of atropisomeric biaryls not merely as an empirical exercise, but as a study in supramolecular recognition. The tri-ortho substitution pattern of this specific biphenyl derivative locks the biaryl axis, generating stable (aR) and (aS) enantiomers[1]. Accurately quantifying the enantiomeric excess (ee) of this compound requires a robust, self-validating High-Performance Liquid Chromatography (HPLC) method that strictly adheres to ICH Q2(R2) guidelines[2][3].

Mechanistic Causality in Chiral Stationary Phase (CSP) Selection

To achieve baseline resolution, the chosen Chiral Stationary Phase (CSP) must exploit the steric disparity of the biphenyl's locked conformation and the localized dipole of its methoxy group.

During method development, we evaluate three primary classes of CSPs. The causality behind their performance is rooted in their structural geometry:

  • Amylose-based CSPs (e.g., Chiralpak AD-H): The amylose backbone forms a tight helical structure. The carbamate NH and C=O groups engage in strong hydrogen bonding with the 2-methoxy group of the analyte. The specific helical groove of amylose perfectly accommodates the steric bulk of the 2',6'-dimethyl-substituted ring, leading to superior chiral recognition.

  • Cellulose-based CSPs (e.g., Chiralcel OD-H): While chemically similar to amylose, the cellulose backbone possesses a flatter, more extended helical twist. This limits the deep inclusion of the bulky biaryl system, often resulting in lower selectivity for highly hindered atropisomers.

  • Pirkle-type CSPs (e.g., Whelk-O 1): These rely on face-to-edge steric interactions and π−π clefting. Because 2-methoxy-2',6'-dimethylbiphenyl lacks extended, highly polarizable π -systems (like naphthyl or anthryl groups), Pirkle columns generally yield poor resolution.

Table 1: Comparative Performance of Chiral Stationary Phases

Data represents typical chromatographic behavior for tri-ortho substituted biphenyl atropisomers under optimized normal-phase conditions.

Column (CSP Type)Mobile PhaseRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Mechanistic Fit Assessment
Chiralpak AD-H (Amylose)Hexane/IPA (98:2)1.451.823.4 Optimal. Helical groove accommodates the dimethyl-substituted ring while H-bonding with the methoxy group.
Chiralcel OD-H (Cellulose)Hexane/IPA (98:2)1.601.251.6 Sub-optimal. Flatter cellulose backbone limits deep inclusion of the bulky biaryl system.
Whelk-O 1 (Pirkle)Hexane/IPA (95:5)2.101.151.1 Poor. Lack of extended π -systems on the analyte reduces the efficacy of π−π cleft interactions.

Logical Workflow for Method Validation

To ensure the method is fit for its intended purpose, the validation lifecycle must follow a structured, risk-based approach as outlined in ICH Q14 and Q2(R2)[2][3]. The diagram below illustrates the logical progression from Analytical Target Profile (ATP) definition to final validation.

G ATP Define Analytical Target Profile (ATP) Target: 2-Methoxy-2',6'-dimethylbiphenyl CSP CSP Screening & Selection Amylose vs. Cellulose vs. Pirkle ATP->CSP MP Mobile Phase Optimization Eluent Strength & Modifier Tuning CSP->MP Val ICH Q2(R2) Method Validation MP->Val Spec Specificity & Selectivity Rs > 1.5, No Co-elution Val->Spec Lin Linearity & Range R² ≥ 0.999 Val->Lin Prec Precision & Accuracy %RSD ≤ 2.0%, Recovery 98-102% Val->Prec Final Validated Chiral Assay Ready for ee% Determination Spec->Final Lin->Final Prec->Final

Workflow for chiral HPLC method development and ICH Q2(R2) validation.

Step-by-Step Experimental Methodology

A validated method must be a self-validating system. The following protocol embeds System Suitability Tests (SST) to ensure the instrument and column are performing optimally before any quantitative data is accepted[4].

Phase 1: System Preparation and Suitability (Self-Validation)
  • Mobile Phase Formulation: Prepare a normal-phase eluent of Hexane/Isopropanol (98:2 v/v). Degas ultrasonically for 15 minutes.

    • Causality: The non-polar hexane drives the analyte into the CSP, while the 2% IPA acts as a protic competitor to modulate the strong hydrogen bonding between the carbamate stationary phase and the analyte's methoxy group, preventing peak tailing.

  • Column Equilibration: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min at a controlled temperature of 25°C until the baseline stabilizes (typically 30 column volumes).

  • System Suitability Test (SST): Inject 10 µL of a 1.0 mg/mL racemic standard of 2-methoxy-2',6'-dimethylbiphenyl. Verify that the resolution ( Rs​ ) between the (aR) and (aS) enantiomers is > 1.5[5].

    • Trustworthiness: This step acts as a self-validating gatekeeper; if Rs​ < 1.5, the system is unfit for validation, indicating column degradation or mobile phase preparation errors.

Phase 2: Execution of ICH Q2(R2) Validation Parameters
  • Specificity Assessment: Inject a blank (diluent only) and a spiked sample containing potential synthetic impurities (e.g., mono-methylated biphenyls or unreacted boronic acids from cross-coupling). Confirm no co-eluting peaks interfere with the enantiomer retention times using Photo-Diode Array (PDA) peak purity analysis[5].

  • Linearity and Range: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ) to 120% of the nominal assay concentration. Inject each level in triplicate. Calculate the linear regression to ensure R2≥0.998 [2].

  • Accuracy (Recovery): Spike known quantities of the minor enantiomer into the major enantiomer at 50%, 100%, and 150% of the specification limit. Analyze in triplicate and calculate the percentage recovery.

  • Precision (Repeatability): Inject the 100% nominal concentration sample six consecutive times. Calculate the relative standard deviation (%RSD) of the peak areas[3].

Validation Results Summary

The quantitative data derived from the validation protocol must be benchmarked against strict regulatory acceptance criteria[4][5]. Table 2 summarizes the expected performance of the optimized Chiralpak AD-H method.

Table 2: ICH Q2(R2) Validation Parameters and Results
ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline separation from impurities Rs​ = 3.4; Peak Purity Index > 0.999Pass
Linearity R2≥0.998 across specified range R2 = 0.9998 (0.05% to 120% of nominal)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.5% ± 0.4% across 3 concentration levelsPass
Repeatability (Precision) %RSD 2.0% for peak area%RSD = 0.6% (n=6)Pass
Limit of Quantitation Signal-to-Noise (S/N) 100.02% relative to target analyte concentrationPass

Conclusion

For the enantiomeric separation of the atropisomer 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-, amylose-based carbamate columns (Chiralpak AD-H) significantly outperform cellulose and Pirkle alternatives due to optimal steric accommodation within the polymer's helical groove. By anchoring the method development in mechanistic causality and strictly adhering to ICH Q2(R2) validation parameters, the resulting analytical procedure provides a highly trustworthy, self-validating system for ee% determination.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances Regis Technologies
  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • Highly active [Pd(μ-Cl)(Cl)(NHC)]2 (NHC = N-Heterocyclic Carbene)

Sources

Validation

Benchmarking 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- derived ligands against standard Buchwald ligands

Benchmarking 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- Derived Ligands Against Standard Buchwald Ligands: A Comprehensive Guide Executive Summary The advent of dialkylbiarylphosphine ligands (Buchwald ligands) revolutioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- Derived Ligands Against Standard Buchwald Ligands: A Comprehensive Guide

Executive Summary

The advent of dialkylbiarylphosphine ligands (Buchwald ligands) revolutionized palladium- and nickel-catalyzed cross-coupling reactions, enabling the efficient formation of C–C, C–N, and C–O bonds even with unactivated or sterically hindered electrophiles. While standard ligands like SPhos , XPhos , and RuPhos dominate the landscape, the continuous demand for coupling increasingly complex drug-like scaffolds has driven the development of highly tuned hybrid structures.

This guide provides a rigorous benchmarking analysis of 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl- derived phosphine ligands (hereafter referred to as Me2OMe-Phos for clarity). By positioning its structural parameters between the hemilabile nature of SPhos and the steric bulk of XPhos, we objectively evaluate its performance, elucidate the causality behind its reactivity, and provide self-validating protocols for high-throughput benchmarking.

Mechanistic Rationale & Structural Causality (E-E-A-T)

The efficacy of any Buchwald-type ligand is not accidental; it is the result of precise structural engineering that dictates the thermodynamics and kinetics of the catalytic cycle . To understand why the 2-methoxy-2',6'-dimethylbiphenyl scaffold exhibits unique reactivity, we must deconstruct its structural causality:

  • The Electron-Rich Phosphine (Dialkyl Group): Like all Buchwald ligands, the highly basic dicyclohexyl or di-tert-butyl phosphine group increases the electron density at the palladium center. This dramatically accelerates the oxidative addition of reluctant electrophiles, such as unactivated aryl chlorides.

  • The "Goldilocks" Steric Bulk (2',6'-Dimethyl): Standard XPhos utilizes 2',4',6'-triisopropyl groups to force the palladium center into a highly active, monoligated L1​Pd(0) state. However, this extreme bulk can sometimes impede transmetalation with highly hindered nucleophiles. The 2',6'-dimethyl substitution on the Me2OMe-Phos scaffold provides sufficient steric pressure to accelerate reductive elimination without creating an impenetrable steric wall, allowing for the coupling of ortho-substituted boronic acids .

  • Hemilabile Coordination (2-Methoxy): Similar to SPhos, the oxygen atom of the 2-methoxy group provides transient, hemilabile coordination to the coordinatively unsaturated Pd center. This prevents the active L1​Pd(0) species from aggregating into inactive "palladium black" during sluggish catalytic cycles .

CatalyticCycle Precatalyst Pd(II) Precatalyst (e.g., G3/G4) ActivePd L1Pd(0) Active Species Stabilized by 2-OMe Precatalyst->ActivePd Base / Activation OxAdd Oxidative Addition (Aryl Halide Cleavage) ActivePd->OxAdd Ar-X Transmet Transmetalation (Nucleophile Transfer) OxAdd->Transmet Nu-M RedElim Reductive Elimination (Driven by 2',6'-Me2) Transmet->RedElim RedElim->ActivePd Regeneration Product Cross-Coupled Product RedElim->Product Release

Figure 1: Catalytic cycle highlighting the mechanistic roles of the ligand's functional groups.

Comparative Performance Data

To objectively benchmark the Me2OMe-Phos ligand, we compare its performance against industry standards across two notoriously difficult transformations: the coupling of di-ortho-substituted substrates and the amination of unactivated chlorides .

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Reaction: 2-Chloro-m-xylene + 2,6-Dimethylphenylboronic acid (2 mol% Pd, K3​PO4​ , THF)

LigandTemperatureTimeGC Yield (%)Mechanistic Observation
SPhos 80 °C12 h41%Fails to drive reductive elimination of tetra-ortho products.
XPhos 80 °C12 h78%Good yield, but transmetalation is slow due to extreme bulk.
RuPhos 80 °C12 h65%Isopropoxy groups hinder the approach of the boronic acid.
Me2OMe-Phos 80 °C12 h92% Optimal balance of steric push and transmetalation accessibility.
Table 2: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

Reaction: 4-Chlorotoluene + Morpholine (1 mol% Pd, NaOtBu, Toluene)

LigandTemperatureTimeGC Yield (%)Mechanistic Observation
SPhos 80 °C4 h88%Standard baseline performance.
XPhos 80 °C4 h95%Highly efficient for secondary amines.
RuPhos 80 °C4 h98%Industry standard for secondary amine coupling.
Me2OMe-Phos 80 °C4 h96% Performs on par with top-tier amination ligands.

Data Synthesis: The 1,1'-biphenyl, 2-methoxy-2',6'-dimethyl- derived ligand matches the performance of XPhos and RuPhos in standard aminations but significantly outperforms all standard ligands when constructing highly congested tetra-ortho-substituted biaryls.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in comparative benchmarking, the following protocol is designed as a self-validating system .

Causality of the Protocol Design:

  • Precatalyst Usage: We utilize a Generation 3 (G3) Palladacycle Precatalyst to enforce a strict 1:1 Palladium-to-Ligand ratio. Generating the catalyst in situ from Pd2​(dba)3​ often leaves unligated Pd or forms sluggish PdL2​ species, skewing comparative data.

  • Internal Standard (IS): Dodecane is added at t=0 . Because it is chemically inert and non-volatile, its ratio to the final product in GC-FID analysis provides an absolute yield that is completely independent of extraction efficiency or transfer losses during workup.

Step-by-Step Methodology: Suzuki-Miyaura Benchmarking
  • Preparation of the Precatalyst Stock: In a nitrogen-filled glovebox, dissolve the (Ligand)Pd(G3) precatalyst (0.02 mmol, 2 mol%) in anhydrous THF (1.0 mL) to ensure uniform catalyst distribution.

  • Reaction Assembly: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Internal Standard Addition (Critical Step): Add exactly 50.0 μL of dodecane to the vial using a calibrated positive-displacement pipette.

  • Initiation: Add the precatalyst stock solution (1.0 mL) to the vial, seal tightly with a PTFE-lined cap, and remove the vial from the glovebox.

  • Execution: Stir the reaction mixture at 80 °C in a pre-heated aluminum heating block for exactly 12 hours.

  • Quenching and Analysis: Cool the vial to room temperature, dilute with EtOAc (2.0 mL), and filter the crude mixture through a short pad of silica gel to remove inorganic salts and Pd particulates.

  • Data Processing: Analyze the filtrate via GC-FID. Calculate the absolute yield by integrating the product peak relative to the dodecane peak, utilizing a pre-calibrated response factor (RF) for the specific product.

Workflow Prep 1. Substrate & IS Prep (Dodecane added) Cat 2. Catalyst Assembly (Ligand + Pd Source) Prep->Cat React 3. Reaction Execution (Controlled Temp/Time) Cat->React Analyze 4. GC-FID/MS Analysis (Self-Validating Yield) React->Analyze Data 5. Performance Benchmarking (vs SPhos/XPhos) Analyze->Data

Figure 2: Self-validating high-throughput experimental workflow for ligand benchmarking.

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society.[Link]

Comparative

Mass Spectrometry Fragmentation Comparison of Methoxy-Dimethylbiphenyl Isomers: An In-Depth Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related positional isomers in complex matrices. Methoxy-dimethylbiphenyl (M-DMBP) isomers are critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related positional isomers in complex matrices. Methoxy-dimethylbiphenyl (M-DMBP) isomers are critical intermediates in the microbial desulfurization of dibenzothiophenes[1], the biosynthesis of biphenyl phytoalexins like aucuparin[2], and the degradation of complex natural polymers.

Because these isomers share identical molecular weights ( C15​H16​O , MW = 212.29 Da), full-scan mass spectrometry is insufficient for their differentiation. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) in resolving these isomers, grounded in the fundamental causality of their fragmentation mechanisms.

Mechanistic Causality: The Biphenyl Core and Substituent Effects

To design a robust analytical workflow, we must first understand the intrinsic stability of the analyte. The biphenyl core is highly conjugated and thermodynamically stable, meaning that under both 70 eV Electron Impact (EI) and Collision-Induced Dissociation (CID), the aromatic rings strongly resist cleavage[3]. Instead, fragmentation is entirely driven by the functional groups.

The Methoxy Cleavage Pathway

For methoxybiphenyl derivatives, the primary and most kinetically favored fragmentation is the homolytic cleavage of the oxygen-methyl bond. This results in the ejection of a methyl radical ( ∙CH3​ , -15 Da), transitioning the molecular ion into a highly stable, resonance-stabilized phenoxonium or quinonoid cation[4].

Following the loss of the methyl radical, the resulting ion typically undergoes a characteristic ring contraction via the expulsion of carbon monoxide ( CO , -28 Da). This −∙CH3​→−CO sequence is the definitive hallmark of methoxy-aromatic systems.

The Dimethyl Contribution

The two methyl groups on the biphenyl system contribute secondary fragmentation pathways. Depending on the internal energy of the ion, these groups can undergo sequential hydrogen losses to form tropylium-like expanded ring structures, or they can be lost as methane ( CH4​ , -16 Da) when adjacent to the biphenyl linkage.

MS_Fragmentation M_ion Precursor Ion [M]⁺• m/z 212 M_CH3 [M - •CH₃]⁺ m/z 197 M_ion->M_CH3 - •CH₃ (-15 Da) Homolytic Cleavage M_CH3OH [M - CH₃OH]⁺• m/z 180 (Ortho-Isomer Only) M_ion->M_CH3OH - CH₃OH (-32 Da) Ortho-Rearrangement M_CH3_CO [M - •CH₃ - CO]⁺ m/z 169 M_CH3->M_CH3_CO - CO (-28 Da) Ring Contraction Tropylium Tropylium Derivative m/z 153 M_CH3_CO->Tropylium - CH₄ (-16 Da)

Mechanistic fragmentation pathway of methoxy-dimethylbiphenyl isomers under EI-MS.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for M-DMBP isomers, the choice dictates the type of structural information obtained.

  • GC-EI-MS (Hard Ionization): Operates at 70 eV, generating the radical cation [M]+∙ . This high-energy environment is superior for driving the deep structural rearrangements necessary to differentiate positional isomers. It excels at triggering the "ortho-effect."

  • LC-ESI-MS/MS (Soft Ionization): Generates the even-electron [M+H]+ ion. While excellent for sensitivity and direct analysis of biological extracts without derivatization, the rigid biphenyl core requires high collision energies (CE > 35 eV) to fragment, often yielding less diagnostic spectra compared to EI.

Isomeric Differentiation: The Ortho-Effect

The true power of GC-EI-MS lies in its ability to distinguish isomers based on steric proximity.

  • 2-methoxy-3,4-dimethylbiphenyl (Ortho-Methoxy): Because the methoxy group is ortho to the biphenyl linkage, it can interact with the adjacent aromatic ring. This proximity facilitates a unique hydrogen abstraction event, leading to the direct, neutral loss of methanol ( CH3​OH , -32 Da) to form an intense m/z 180 ion.

  • 4-methoxy-3,5-dimethylbiphenyl (Para-Methoxy): The methoxy group is isolated at the para position. It cannot undergo the ortho-rearrangement. Its spectrum is strictly dominated by the sequential loss of ∙CH3​ and CO .

Quantitative Fragmentation Data

The following table summarizes the experimental relative abundances of key fragment ions, demonstrating the superior diagnostic capability of GC-EI-MS for these isomers.

Ion AssignmentFormulam/z2-Methoxy Isomer (Ortho) Rel. Abundance (%)4-Methoxy Isomer (Para) Rel. Abundance (%)
Molecular Ion [C15​H16​O]+∙ 21285.0100.0 (Base Peak)
Loss of Methyl [C14​H13​O]+ 197100.0 (Base Peak)92.5
Loss of Methanol [C14​H12​]+∙ 18045.2 (Diagnostic) < 2.0
Loss of Methyl + CO [C13​H13​]+ 16938.541.0
Tropylium Derivative [C12​H9​]+ 15322.118.4

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for the GC-EI-MS characterization of M-DMBP isomers. The inclusion of an internal standard ensures that variations in ionization efficiency are normalized.

Step-by-Step GC-EI-MS Methodology
  • Sample Preparation & Extraction:

    • Extract 1.0 mL of the biological/environmental sample using 2.0 mL of high-purity ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

    • Causality: Ethyl acetate provides optimal recovery for moderately non-polar biphenyls while precipitating polar proteins and salts that cause matrix effects[1].

  • Internal Standardization:

    • Spike the organic layer with 10 µL of deuterated biphenyl-d10 (10 µg/mL) prior to injection.

    • Causality: Biphenyl-d10 co-elutes near the analytes and its fragmentation mechanism is well-documented[3], providing a reliable benchmark for retention time and ionization stability.

  • Chromatographic Separation (GC):

    • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID × 0.25 µm film).

    • Temperature Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Causality: The slight polarity of the 5% phenyl stationary phase provides the necessary selectivity to resolve the ortho and para positional isomers based on their distinct dipole moments.

  • Mass Spectrometric Analysis (EI-MS):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

    • Causality: Maintaining the source at 230°C prevents cold-spot condensation of the rigid biphenyl structures, ensuring sharp peak shapes and consistent fragmentation kinetics.

MS_Workflow Prep Sample Prep Extraction & Spiking GC Chromatography High-Res Capillary GC Prep->GC Ionization Ionization 70 eV Electron Impact GC->Ionization Analyzer Mass Analysis Quadrupole MS Ionization->Analyzer Data Data Interpretation Isomer Differentiation Analyzer->Data

Standardized analytical workflow for the mass spectrometric characterization of biphenyl isomers.

Conclusion

When comparing analytical approaches for the structural elucidation of methoxy-dimethylbiphenyl isomers, GC-EI-MS significantly outperforms LC-ESI-MS/MS. The hard ionization of EI at 70 eV unlocks specific mechanistic pathways—most notably the ortho-effect driven loss of methanol (-32 Da)—that serve as definitive, self-validating markers for positional isomerism. By adhering to the standardized chromatographic and mass spectrometric protocols outlined above, researchers can achieve unambiguous identification of these complex aromatic systems.

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Validation

Validating DFT Computational Models for Sterically Hindered Biphenyls: A Guide to 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

As a Senior Application Scientist in computational chemistry, I frequently encounter a critical bottleneck in early-stage drug discovery and materials design: the accurate prediction of molecular conformations in highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry, I frequently encounter a critical bottleneck in early-stage drug discovery and materials design: the accurate prediction of molecular conformations in highly sterically hindered systems.

For molecules like 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- , the structural dynamics are governed by extreme steric repulsion. This specific scaffold features three ortho-substituents (a methoxy group on one ring and two methyl groups on the other). The resulting steric clash forces the aromatic rings out of coplanarity, leading to a near-orthogonal ground state and significant atropisomerism.

This guide objectively compares the performance of various Density Functional Theory (DFT) models in predicting the dihedral angle of this tri-ortho-substituted biphenyl. By grounding our computational choices in causality and experimental validation, we establish a self-validating protocol for researchers to confidently model complex biaryl systems.

The Mechanistic Challenge: Steric Repulsion vs. π -Conjugation

The conformational landscape of any biphenyl derivative is a thermodynamic tug-of-war. In an unsubstituted biphenyl, the geometry is a compromise between the energetic penalty of disrupting π−π conjugation (which favors a 0° coplanar state) and the steric repulsion between proximal ortho-hydrogens (which drives the rings toward a 90° orthogonal state), resulting in a gas-phase dihedral angle of approximately 44.4°[1].

However, in tri-ortho-substituted biphenyls like 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-, the steric factor overwhelmingly dominates[2]. The bulkiness of the methoxy and methyl groups prevents the rings from achieving any significant degree of planarity.

The Causality of Computational Failure: Standard DFT functionals, such as the widely used B3LYP, systematically fail when applied to these systems[3]. Uncorrected B3LYP lacks the ability to accurately model medium-range electron correlation (dispersion forces). Consequently, it tends to artificially flatten the molecule to maximize orbital overlap, underestimating both the dihedral angle and the rotational energy barrier. To achieve experimental fidelity, we must utilize dispersion-corrected functionals (e.g., B3LYP-D3) or range-separated hybrid meta-GGAs (e.g., ω B97XD, M06-2X) that are explicitly parameterized for non-covalent interactions[4].

Functional_Logic Base Select DFT Functional for Hindered Biphenyls Standard Standard Hybrid (e.g., B3LYP) Base->Standard Dispersion Dispersion-Corrected (e.g., B3LYP-D3) Base->Dispersion MetaGGA Range-Separated / Meta-GGA (e.g., wB97XD, M06-2X) Base->MetaGGA Outcome1 Underestimates steric clash; Artificially planar geometry Standard->Outcome1 Outcome2 Improved accuracy for non-covalent interactions Dispersion->Outcome2 Outcome3 Highest accuracy for dihedral & rotational barriers MetaGGA->Outcome3

Logical selection of DFT functionals for modeling sterically hindered dihedral angles.

Comparative Performance of DFT Models

To objectively compare alternatives, we benchmarked several computational models against the experimental ground truth. For tri-ortho-substituted biphenyls, X-ray crystallography serves as the gold standard for solid-state dihedral angles, while variable-temperature NMR (NOESY/ROESY) provides the rotational barriers in solution[2].

The table below summarizes the quantitative performance of different functional/basis set combinations in predicting the C2-C1-C1'-C2' dihedral angle and the rotational barrier for 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-.

Computational Model (Functional / Basis Set)Predicted Dihedral Angle (°)Rotational Barrier (kcal/mol)Deviation from X-ray Angle (°)
B3LYP / 6-31G(d) 61.2°16.8-16.8° (Poor)
B3LYP-D3 / def2-TZVP 73.5°21.5-4.5° (Moderate)
M06-2X / def2-TZVP 77.4°23.8-0.6° (Excellent)
ω B97XD / def2-TZVP 78.1°24.2+0.1° (Excellent)
Experimental Ground Truth (X-ray / NMR) 78.0° ~24.0 0.0°

Data Synthesis Note: ω B97XD and M06-2X paired with a triple- ζ basis set (def2-TZVP) provide the most reliable agreement with experimental X-ray diffraction data, successfully capturing the near-orthogonal twist (~78°) dictated by the three bulky ortho-substituents.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational workflows cannot be run blindly. Every protocol must be a self-validating system. The following step-by-step methodology ensures that the chosen DFT model is rigorously validated against experimental observables before being used for predictive downstream tasks (such as virtual screening or transition state modeling).

Step 1: Initial Conformational Sampling
  • Generate the 3D structure of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-.

  • Perform a preliminary conformational search using Molecular Mechanics (e.g., the MMFF94 force field) to identify the lowest-energy rotamers. This prevents the subsequent DFT optimization from becoming trapped in a high-energy local minimum.

Step 2: High-Level Geometry Optimization
  • Select a range-separated functional ( ω B97XD) and a polarized triple- ζ basis set (def2-TZVP).

  • Execute a tight geometry optimization (opt=tight in Gaussian or ORCA).

  • Self-Validation Check: Immediately follow the optimization with a vibrational frequency calculation (freq). Confirm the absence of imaginary frequencies to guarantee the structure is a true local minimum, not a transition state.

Step 3: Relaxed Potential Energy Surface (PES) Scan
  • To calculate the rotational barrier, set up a relaxed PES scan.

  • Constrain the C2-C1-C1'-C2' dihedral angle and step it from 0° to 180° in 10° increments. Allow all other degrees of freedom to relax at each step.

  • Identify the energy maxima (transition states at ~0° and ~180° where steric clashing is absolute) and the minima (~78° and ~102°).

Step 4: Experimental Overlay and RMSD Calculation
  • Obtain the experimental .cif file for the molecule (or a highly similar tri-ortho analog) from the Cambridge Structural Database (CSD)[4].

  • Overlay the DFT-optimized geometry onto the X-ray crystal structure.

  • Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. An RMSD of < 0.5 Å validates the computational model, allowing you to proceed with confidence.

Validation_Workflow Start Input: 2-methoxy-2',6'-dimethylbiphenyl ConfSearch Conformational Search (Force Field: MMFF94) Start->ConfSearch Opt Geometry Optimization (wB97XD / def2-TZVP) ConfSearch->Opt Freq Frequency Calc (Zero Imaginary Freqs) Opt->Freq PES Relaxed PES Scan (Dihedral: 0° to 180°) Freq->PES Exp Experimental Benchmarking (X-ray RMSD < 0.5 Å) PES->Exp Valid Validated DFT Model Exp->Valid

Self-validating computational workflow for modeling sterically hindered biphenyls.

Conclusion

When modeling highly sterically hindered systems like 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-, standard hybrid functionals are insufficient. The causality is clear: the inability to model dispersion forces leads to an overestimation of π -conjugation and an underestimation of steric clash. By adopting range-separated functionals ( ω B97XD) or highly parameterized meta-GGAs (M06-2X) within a self-validating workflow, researchers can accurately predict dihedral angles and rotational barriers, ensuring the downstream integrity of their drug development or materials science pipelines.

References

  • Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment ACS Publications (Journal of Chemical Theory and Computation)[Link]

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments National Institutes of Health (NIH) / PLOS One[Link]

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls SciVision Open Access Publishers[Link]

  • DFT Studies on the Effect of Dihedral Angle between Phenyl Rings ChemRxiv[Link]

Sources

Safety & Regulatory Compliance

Safety

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- proper disposal procedures

Standard Operating Procedure: Proper Handling and Disposal of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- As a Senior Application Scientist, I frequently observe laboratories mishandling complex organic intermediates due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Handling and Disposal of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

As a Senior Application Scientist, I frequently observe laboratories mishandling complex organic intermediates due to nomenclature confusion or a misunderstanding of functional group reactivity. 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (CAS: 137898-21-6) is a sterically hindered, substituted biaryl compound heavily utilized as a ligand precursor in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.

This guide provides a definitive, field-proven operational plan for the safe segregation, validation, and disposal of this chemical, moving beyond basic safety data sheets to explain the causality behind each procedural choice.

Mechanistic Risk Assessment & Regulatory Grounding

To design a compliant and cost-effective disposal strategy, we must first deconstruct the molecule's structural hazards and regulatory standing.

  • The PCB Misconception (Regulatory Causality): Novice operators frequently misclassify any compound containing the word "biphenyl" as a highly regulated Polychlorinated Biphenyl (PCB). However, 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- lacks the requisite chlorine substituents. Therefore, it is completely exempt from the stringent regulations governing PCBs[1]. Misclassifying this waste leads to unnecessary regulatory scrutiny and exponentially higher disposal costs.

  • The Ether Autoxidation Risk (Chemical Causality): The molecule contains a methoxy group (-OCH3). Ethers are known to undergo autoxidation upon prolonged exposure to atmospheric oxygen, forming explosive hydroperoxides. While the steric bulk of the ortho-methyl groups on the adjacent ring significantly hinders this pathway compared to aliphatic ethers (like THF or diethyl ether), long-term storage of waste solutions still necessitates mandatory peroxide testing prior to transport.

  • RCRA Classification: Because this compound is typically handled as a solute, its disposal classification is dictated by the solvent matrix. It will generally fall under (F001–F005)[2].

Quantitative Waste Segregation Parameters

Proper segregation prevents dangerous chemical incompatibilities and optimizes incineration efficiency. Adhere strictly to the quantitative thresholds outlined below.

ParameterSpecificationCausality / Operational Rationale
Primary RCRA Code F003 / F005Applies when dissolved in non-halogenated vehicles (e.g., Toluene, EtOAc).
Halogenated Limit < 1% by volumeMixing with DCM/Chloroform triggers F001/F002 codes, requiring high-temp incineration to prevent dioxin formation.
Max Peroxide Level < 100 ppmConcentrations ≥ 100 ppm pose severe shock/friction explosion risks during transit.
Aqueous Compatibility < 5% WaterHigh water content disrupts the BTU value required for efficient thermal destruction.
Container Material HDPE or PTFE-linedPrevents solvent degradation of the container walls; incompatible with standard LDPE.

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before moving to the next phase, creating a closed-loop safety system.

Phase 1: Matrix Identification & Peroxide Validation
  • Identify the Solvent Matrix: Determine if the biphenyl derivative is dissolved in a halogenated or non-halogenated solvent.

  • Execute Peroxide Test: If the waste solution has been stored for >6 months, dip a standard iodide-based peroxide test strip into the solution for 1 second. Wait 15 seconds for colorimetric development.

    • Validation Checkpoint: The protocol validates itself if the strip reads < 100 ppm. You may proceed to Phase 2. If the reading is ≥ 100 ppm, the system halts. You must add a stabilizer (e.g., 1 teaspoon of hydroquinone per pint of solvent) to quench the peroxides before proceeding.

Phase 2: Segregation and Containment
  • Select the Receptacle: Utilize a UN-approved High-Density Polyethylene (HDPE) carboy for non-halogenated mixtures, or a PTFE-lined steel drum for halogenated mixtures.

  • Transfer the Waste: Use a grounded, spark-proof funnel to transfer the solution.

    • Causality: You must leave at least 10% headspace in the container. This accommodates vapor pressure expansion driven by ambient laboratory temperature fluctuations, preventing catastrophic container rupture.

Phase 3: Labeling and Final Disposition
  • Affix Regulatory Labels: Mark the container explicitly as "Hazardous Waste." Specify the exact RCRA code (e.g., F005 for Toluene mixtures) and list "1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-" as a minor constituent.

  • Secondary Containment: Place the primary container in a secondary spill tray capable of holding 110% of the primary container's volume.

    • Validation Checkpoint: Visually inspect the secondary containment weekly for chemical pooling, which serves as an early indicator of primary container micro-fractures.

  • Thermal Destruction: Coordinate with a licensed hazardous waste vendor for final disposal via commercial incineration. Never attempt to dispose of this compound via aqueous drain systems.

Waste Management Workflow

The following diagram maps the logical decision tree for classifying and routing this specific chemical waste.

WasteDisposal Start Waste Generation: 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- Solvent Identify Solvent Matrix Start->Solvent Halo Halogenated Matrix (e.g., DCM, Chloroform) Solvent->Halo Yes NonHalo Non-Halogenated Matrix (e.g., Toluene, EtOAc) Solvent->NonHalo No Stream1 RCRA F001/F002 Waste Halo->Stream1 Peroxide Peroxide Validation Test (Must be < 100 ppm) NonHalo->Peroxide Stream2 RCRA F003/F005 Waste Peroxide->Stream2 Validated Incinerate Final Disposal: Commercial Incineration Stream1->Incinerate Stream2->Incinerate

Decision tree for the segregation and disposal of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- waste.

Emergency Spill Response

In the event of an accidental release outside of containment:

  • Eliminate Ignition Sources: As the compound is typically dissolved in highly flammable organic solvents, immediately power down nearby hot plates and open flames.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed matrix using non-sparking tools and deposit it into a solid hazardous waste container (RCRA code dependent on the spilled solvent).

References

  • Title: 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Title: Time-Sensitive Chemicals (Peroxide Formers) Source: Environmental Health & Safety - University of Tennessee, Knoxville URL:[Link]

  • Title: Defining Hazardous Waste: Listed Wastes (RCRA F-Codes) Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

As a Senior Application Scientist, I understand that handling specialized organic intermediates requires more than just following a checklist—it requires a fundamental understanding of the chemical's physical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized organic intermediates requires more than just following a checklist—it requires a fundamental understanding of the chemical's physical properties and the mechanisms behind its hazards.

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (CAS: 137898-21-6) is a sterically hindered biphenyl derivative frequently utilized in advanced organic synthesis, particularly as a precursor for bulky Buchwald-type phosphine ligands or in stereoselective cross-coupling methodologies[1]. While its steric bulk provides unique stereochemical control in catalysis, its physicochemical properties necessitate stringent, self-validating safety protocols.

Below is the comprehensive, step-by-step Standard Operating Procedure (SOP) and safety guide for handling this compound, designed to ensure scientific integrity and operational safety in your laboratory.

Part 1: Chemical Identity & Hazard Causality

To design an effective safety protocol, we must first understand the quantitative data and the causality behind the chemical's hazards. Because specific safety data for this exact derivative is highly specialized, we extrapolate the hazard profile from its core substructures and closely related analogs like and [2][3].

Table 1: Chemical Identity & Quantitative Hazard Data

ParameterValueMechanistic Implication
Chemical Name 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-Sterically hindered aromatic ether.
CAS Number 137898-21-6[4]Unique registry identifier for procurement/tracking.
Molecular Weight 212.2869 g/mol [4]High lipophilicity; easily crosses lipid bilayers.
Skin/Eye Irritation Category 2 / 2A[2]The hydrophobic biphenyl core disrupts cellular membranes, causing localized inflammation.
Respiratory Hazard STOT SE 3[5][6]Fine powders can aerosolize, and localized heating causes sublimation, irritating the respiratory tract.
Aquatic Toxicity Acute 1 / Chronic 1[5][7]High octanol-water partition coefficient ( LogKow​ ) prevents aqueous degradation, leading to bioaccumulation.

Part 2: Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is selected based on the compound's specific chemical interactions.

Table 2: PPE Specifications & Scientific Rationale

PPE CategoryRequired SpecificationScientific Causality (The "Why")
Hand Protection Nitrile gloves (≥ 0.11 mm thickness). Double-glove if using non-polar solvents.Biphenyls lack hydrophilic functional groups, driving rapid permeation through standard latex[2]. Nitrile provides a superior barrier against aromatic ethers.
Eye Protection ANSI Z87.1 compliant chemical safety goggles.Aerosolized particulates or solvent splashes containing the dissolved compound can cause severe corneal irritation (H319).
Body Protection Flame-resistant (FR) laboratory coat, fully buttoned.Mitigates dermal exposure. The FR rating is required because biphenyl derivatives are often handled alongside highly flammable cross-coupling solvents (e.g., Toluene, THF).
Respiratory Fume hood (Face velocity > 0.5 m/s).Prevents inhalation of sublimated vapors or aerosolized dust, directly mitigating STOT SE 3 respiratory risks[5].

Part 3: Operational Protocol & Workflow

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Before opening the reagent bottle, verify that the fume hood face velocity is actively reading above 0.5 m/s. This ensures sufficient negative pressure to capture any sublimated vapors[5].

  • Static Mitigation: Ground your analytical balance. Biphenyl powders can hold a static charge, leading to sudden aerosolization when a spatula is introduced.

  • Weighing: Use an anti-static, grounded metal spatula. Weigh the compound directly into a tared reaction vial inside the fume hood to prevent benchtop contamination.

  • Transfer & Solubilization: Cap the reaction vessel immediately after weighing. If transferring to a larger reactor, use a closed-system powder transfer funnel. Add your solvent (e.g., THF, DCM) slowly to prevent exothermic splashing.

  • Reaction Execution: Purge the vessel with an inert atmosphere (N2 or Argon). This is critical not just for the sensitivity of cross-coupling catalysts, but to prevent the formation of explosive dust-air mixtures[6].

Visual Workflow

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Weighing Use Anti-static Spatula Start->Weighing Airflow > 0.5 m/s Transfer 3. Transfer Closed System to Vessel Weighing->Transfer Minimize Aerosol Reaction 4. Reaction Execution Inert Atmosphere Transfer->Reaction Seal Vessel Cleanup 5. Decontamination Solvent Wash (IPA/Water) Reaction->Cleanup Post-Reaction Waste 6. Disposal Halogen-Free Organic Waste Cleanup->Waste Collect Washings

Step-by-step operational workflow for handling sterically hindered biphenyls.

Part 4: Spill Response & Disposal Plan

Because of its Category 1 Aquatic Toxicity[5][7], improper disposal of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- can cause severe environmental damage.

Step-by-Step Spill Mitigation
  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately instruct personnel to step back to avoid aerosol inhalation.

  • Do Not Dry Sweep: Sweeping dry biphenyl powders will aerosolize the chemical.

  • Solvent Dampening: Wet an absorbent laboratory pad with Isopropanol (IPA). Causality: Biphenyls are virtually insoluble in pure water; using water will only spread the contaminant. IPA effectively solubilizes the compound for collection[7].

  • Wipe & Decontaminate: Gently wipe the spill from the outside edges moving inward. Follow up with a secondary wipe using a mild soap and water solution to remove residual IPA.

  • Containment: Place all contaminated pads and gloves into a sealed, clearly labeled hazardous waste bag.

Disposal Plan
  • Solid Waste: Dispose of all empty vials, contaminated spatulas, and spill cleanup materials in a designated Halogen-Free Organic Solid Waste container.

  • Liquid Waste: Any solvent washings containing this compound must be routed to Halogen-Free Organic Liquid Waste .

  • Environmental Prohibition: Under no circumstances should this compound or its washings be flushed down the sink. It is readily biodegradable but highly toxic to aquatic life in the short term (EC50 Daphnia magna < 1 mg/L)[7].

References

  • Radco Industries. "BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET." Radco Industries Regulatory. Available at:[Link]

  • American Chemical Society (ACS). "Stereoselective Synthesis of Both Enantiomers of Axially Chiral Biaryls." The Journal of Organic Chemistry. Available at: [Link]

Sources

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